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3-Difluoromethoxy-5-fluoropicolinic acid Documentation Hub

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  • Product: 3-Difluoromethoxy-5-fluoropicolinic acid
  • CAS: 1804886-53-0

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Value of Fluorine in Picolinic Acid Scaffolds

An In-depth Technical Guide to the Chemical Properties of Fluorinated Picolinic Acid Derivatives Picolinic acid, a simple pyridine-2-carboxylic acid, serves as a remarkably versatile scaffold in the fields of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Fluorinated Picolinic Acid Derivatives

Picolinic acid, a simple pyridine-2-carboxylic acid, serves as a remarkably versatile scaffold in the fields of medicinal chemistry and agrochemical science.[1][2][3] Its ability to act as a bidentate chelating agent and its presence in numerous biologically active molecules make it a "privileged" structure for development.[2][3] The strategic incorporation of fluorine—the most electronegative element—into this scaffold dramatically alters its chemical personality. This guide provides a deep dive into the synthesis, physicochemical properties, and structure-activity relationships of fluorinated picolinic acid derivatives, offering both foundational knowledge and field-proven insights for researchers and drug development professionals. The introduction of fluorine is not merely an atomic substitution; it is a profound modification that can enhance metabolic stability, modulate acidity and lipophilicity, and ultimately, amplify biological efficacy.[4][5][6][7]

Synthesis: Crafting the Fluorinated Core

The synthesis of fluorinated picolinic acid derivatives is a cornerstone of their development. The choice of synthetic route is dictated by the desired fluorine position, available starting materials, and scalability. The primary strategies involve either building the molecule with fluorine already in place or introducing it at a later stage.

Key Synthetic Strategies
  • Nucleophilic Aromatic Substitution (SNAr): The Halex (halogen exchange) reaction is a powerful method for introducing fluorine. An activated chloro- or nitro-substituted picolinate ester can be treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often with a phase-transfer catalyst to enhance the reactivity of the fluoride ion.[8] The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group facilitates this nucleophilic attack. The choice of solvent is critical, with polar aprotic solvents like DMSO or sulfolane being optimal for promoting the reaction.[8]

  • Synthesis from Fluorinated Precursors: A more direct approach involves starting with a commercially available fluorinated pyridine derivative, such as a fluoropicoline (fluoromethylpyridine). The methyl group can then be oxidized to a carboxylic acid. For example, 6-chloro-3-fluoro-2-methylpyridine can be oxidized using strong oxidizing agents like potassium dichromate in sulfuric acid to yield 6-chloro-3-fluoro-2-picolinic acid.[9]

  • Functional Group Interconversion: Once a fluorinated picolinic acid core is obtained, further derivatization is common. Standard organic transformations such as Fisher esterification, amidation, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed to build molecular complexity and explore structure-activity relationships.[1][8]

Experimental Protocol: Nucleophilic Fluorination of a Picolinate Ester

This protocol is a representative example of an SNAr reaction to synthesize a fluorinated picolinate, based on methodologies described in the literature.[8] It is a self-validating system where reaction progress can be monitored by GC or LC-MS, and product identity is confirmed via comprehensive spectroscopic analysis.

Objective: To synthesize Ethyl 3-fluoro-6-phenylpicolinate from Ethyl 3-chloro-6-phenylpicolinate.

Materials:

  • Ethyl 3-chloro-6-phenylpicolinate (1.0 eq)

  • Potassium Fluoride (KF, spray-dried, 2.0-3.0 eq)

  • Tributylmethylammonium chloride (Bu₃MeNCl, 1.5-2.0 eq)

  • Sulfolane (anhydrous)

  • Toluene

  • Water (deionized)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Ethyl 3-chloro-6-phenylpicolinate, potassium fluoride, and tributylmethylammonium chloride.

  • Solvent Addition: Add anhydrous sulfolane to the flask. The volume should be sufficient to create a stirrable slurry.

  • Heating: Heat the reaction mixture to 130-150 °C. Causality Note: Elevated temperatures are required to overcome the activation energy for the SNAr reaction. The phase-transfer catalyst (Bu₃MeNCl) is crucial for solubilizing the fluoride anion in the organic solvent, thereby increasing its nucleophilicity.[8]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Add toluene to dilute the mixture.

  • Extraction: Wash the organic mixture with water multiple times to remove sulfolane and inorganic salts. Combine the aqueous layers and back-extract with toluene.

  • Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 3-fluoro-6-phenylpicolinate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Visualization: General Synthetic Workflow

G cluster_0 Route A: Late-Stage Fluorination cluster_1 Route B: Precursor-Based Synthesis A1 Halogenated Picolinic Acid/Ester A2 Nucleophilic Fluorination (e.g., Halex Reaction) A1->A2 A3 Fluorinated Picolinic Acid/Ester A2->A3 Final Further Derivatization (Esterification, Amidation, Cross-Coupling) A3->Final B1 Fluorinated Pyridine Precursor (e.g., Fluoropicoline) B2 Side-Chain Oxidation B1->B2 B3 Fluorinated Picolinic Acid B2->B3 B3->Final Caption General Synthetic Pathways. G center Fluorination pka Lower pKa (More Acidic) center->pka -I Effect logp Modulate LogP (Context-Dependent) center->logp Alters Polarity stability Increase Metabolic Stability center->stability Blocks Metabolism Caption Impact of Fluorination on Properties. G cluster_0 SAR Cycle cluster_1 Example Analogs Lead Lead Compound (e.g., 4-Cl-Picolinic Acid) IC50 = 500 nM Synth Synthesize Analogs Lead->Synth Iterate Test Biological Assay (e.g., Enzyme Inhibition) Synth->Test Iterate A1 Analog 1 (4-F) IC50 = 100 nM (Improved Potency) Synth->A1 A2 Analog 2 (3-F) IC50 = 800 nM (Decreased Potency) Synth->A2 A3 Analog 3 (4-CF3) IC50 = 50 nM (Further Improvement) Synth->A3 Analyze Analyze Data (Develop SAR) Test->Analyze Iterate Analyze->Synth Iterate A1->Test A2->Test A3->Test Caption Iterative SAR Cycle.

Caption: Iterative SAR Cycle.

Conclusion and Future Outlook

Fluorinated picolinic acid derivatives represent a powerful and versatile class of molecules. The strategic incorporation of fluorine provides a rational means to fine-tune the critical chemical properties that underpin biological function. By modulating acidity, lipophilicity, and metabolic stability, researchers can overcome common liabilities in drug and agrochemical development. The continued advancement of synthetic fluorination methods will undoubtedly expand the accessible chemical space, enabling the creation of next-generation compounds with enhanced efficacy, selectivity, and safety profiles. This guide has provided the core chemical principles and practical methodologies to empower scientists in this exciting and impactful field.

References

  • Enhancing Agrochemical Efficacy with 3,5-Difluoropicolinic Acid. (2026, January 25). Ningbo Inno Pharmchem Co.,Ltd.
  • Ye, Y., Schimler, S. D., & Sanford, M. S. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • SAR of compound 5. ResearchGate. [Link]

  • Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE. ResearchGate. [Link]

  • US3228950A - Process for the production of new picolinic acid derivatives.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. [Link]

  • Camorali, S., Tei, L., Milanesio, M., & Lopresti, M. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Structure Activity Relationships (SAR). Drug Design Org. [Link]

  • Prakash, G. K. S., & Singh, R. P. (2013). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025, January 13). Blackthorn AI. [Link]

  • Ogawa, Y., & Tokunaga, E. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Li, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Lentz, D., & Zaal, K. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Kalinowska, M., et al. (2016). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • pKa and log p determination. Slideshare. [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

Sources

Exploratory

A Technical Guide to 3-Difluoromethoxy-5-fluoropicolinic Acid: Synthesis, Properties, and Potential Applications

This in-depth technical guide provides a comprehensive overview of 3-Difluoromethoxy-5-fluoropicolinic acid, a novel fluorinated pyridine derivative. While a dedicated PubChem entry for this specific molecule is not curr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 3-Difluoromethoxy-5-fluoropicolinic acid, a novel fluorinated pyridine derivative. While a dedicated PubChem entry for this specific molecule is not currently available, this document consolidates information on structurally related compounds and pertinent synthetic methodologies to offer a predictive profile for researchers, scientists, and professionals in drug development. The guide outlines plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications, all grounded in established chemical principles and supported by authoritative references.

Introduction and Rationale

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its analogs are significant scaffolds in medicinal and materials chemistry.[1][2] The introduction of fluorine-containing functional groups, such as fluoro and difluoromethoxy substituents, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The unique combination of a fluorine atom at the 5-position and a difluoromethoxy group at the 3-position of the picolinic acid core in 3-Difluoromethoxy-5-fluoropicolinic acid suggests its potential as a valuable building block for novel pharmaceuticals and functional materials. This guide serves as a theoretical and practical framework for the synthesis and characterization of this promising, yet underexplored, compound.

Predicted Physicochemical Properties

The table below presents the predicted physicochemical properties of 3-Difluoromethoxy-5-fluoropicolinic acid, estimated based on the known properties of similar fluorinated picolinic acids such as 5-Fluoropicolinic acid and 6-Bromo-5-fluoropicolinic Acid.[3]

PropertyPredicted Value
Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
Appearance White to off-white solid
Melting Point 150-170 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.
pKa ~2-3 (for the carboxylic acid)
LogP 1.5 - 2.5

Proposed Synthetic Pathways

The synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid can be approached through a multi-step process, leveraging established methods for the functionalization of pyridine rings. A plausible synthetic route is outlined below.

Diagram of the Proposed Synthetic Pathway:

Synthetic_Pathway A Starting Material: 3-Hydroxy-5-fluoropicolinonitrile B Intermediate 1: 3-Difluoromethoxy-5-fluoropicolinonitrile A->B Difluoromethylation (e.g., with chlorodifluoromethane) C Final Product: 3-Difluoromethoxy-5-fluoropicolinic acid B->C Hydrolysis (Acid or Base catalyzed)

Caption: A proposed two-step synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid.

Experimental Protocol: Synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid

Step 1: Synthesis of 3-Difluoromethoxy-5-fluoropicolinonitrile (Intermediate 1)

  • To a solution of 3-hydroxy-5-fluoropicolinonitrile in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), into the reaction mixture under controlled pressure and temperature.[4]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography to yield 3-Difluoromethoxy-5-fluoropicolinonitrile.

Step 2: Hydrolysis to 3-Difluoromethoxy-5-fluoropicolinic acid (Final Product)

  • Dissolve the 3-Difluoromethoxy-5-fluoropicolinonitrile intermediate in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH).

  • Heat the mixture to reflux and monitor the hydrolysis of the nitrile group to a carboxylic acid.

  • After the reaction is complete, cool the mixture and acidify (if a basic hydrolysis was performed) to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Difluoromethoxy-5-fluoropicolinic acid.

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Hydrolysis A Dissolve Starting Material B Add Base A->B C Introduce Difluoromethylating Agent B->C D Reaction Monitoring C->D E Workup and Purification D->E F Dissolve Intermediate E->F Proceed with Purified Intermediate G Reflux in Acid/Base F->G H Reaction Monitoring G->H I Product Precipitation H->I J Isolation and Drying I->J

Caption: A step-by-step workflow for the synthesis of the target compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for 3-Difluoromethoxy-5-fluoropicolinic acid, which are crucial for its characterization.

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring with characteristic couplings. - A triplet for the -OCHF₂ proton with coupling to the two fluorine atoms. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Aromatic carbons with C-F couplings. - A triplet for the carbon of the -OCHF₂ group. - A signal for the carboxylic acid carbon.
¹⁹F NMR - A doublet for the fluorine at the 5-position. - A doublet of triplets for the two equivalent fluorine atoms of the -OCHF₂ group.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns.
Infrared (IR) Spectroscopy - A broad O-H stretch for the carboxylic acid. - A strong C=O stretch for the carboxylic acid. - C-F stretching vibrations.

Potential Applications and Future Directions

Given the prevalence of fluorinated picolinic acids in various fields, 3-Difluoromethoxy-5-fluoropicolinic acid is anticipated to be a valuable building block in several areas:

  • Pharmaceuticals: As a scaffold for the development of novel therapeutic agents, particularly in areas where metabolic stability and target binding are critical. The difluoromethoxy group can serve as a bioisostere for other functional groups, potentially improving drug-like properties.[5][6]

  • Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. This molecule could be a precursor to new herbicides, fungicides, or insecticides.

  • Materials Science: The unique electronic properties conferred by the fluorine substituents could make this compound a useful component in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) or liquid crystals.[1]

Further research into the synthesis and characterization of 3-Difluoromethoxy-5-fluoropicolinic acid is warranted to fully explore its potential. Experimental validation of the proposed synthetic routes and a thorough investigation of its biological and material properties will be crucial next steps.

References

  • Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Nature Communications. Available at: [Link]

  • Chemists develop New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]

  • 5-Fluoropicolinic acid | 107504-08-5. MOLBASE Encyclopedia. Available at: [Link]

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. Available at: [Link]

  • Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. Available at: [Link]

  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal. Available at: [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.
  • 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194. PubChem. Available at: [Link]

  • US3228950A - Process for the production of new picolinic acid derivatives. Google Patents.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Available at: [Link]

  • Picolinic acid. Wikipedia. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Core Differences Between 3-Difluoromethoxy and 3-Methoxy Picolinic Acids

Abstract The strategic substitution of a methoxy group with a difluoromethoxy group represents a critical tool in modern medicinal and agrochemical research. This guide provides an in-depth technical examination of the f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic substitution of a methoxy group with a difluoromethoxy group represents a critical tool in modern medicinal and agrochemical research. This guide provides an in-depth technical examination of the fundamental differences between 3-Difluoromethoxy picolinic acid and its more conventional counterpart, 3-Methoxy picolinic acid. We will dissect the nuanced yet profound impact of this bioisosteric replacement on key physicochemical properties, including electronic effects, lipophilicity, and metabolic stability. This analysis is supported by comparative data, detailed experimental protocols, and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind choosing one moiety over the other, ultimately enabling more informed decisions in molecular design and optimization.

Introduction: The Picolinic Acid Scaffold and the Rise of Fluorine

Picolinic acid, a pyridine-2-carboxylic acid, serves as a "privileged" structural motif in both drug discovery and modern agriculture.[1] Its derivatives are foundational to a range of therapeutics, from enzyme inhibitors to anti-inflammatory agents, and form the backbone of several synthetic auxin herbicides.[1][2][3] The functionalization of the pyridine ring is a key strategy for modulating the biological activity, selectivity, and pharmacokinetic profile of these molecules.

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[4][5] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a highly strategic bioisostere for the common methoxy group (-OCH₃).[4][6] This guide will explore the specific consequences of this substitution at the 3-position of the picolinic acid scaffold, a change that imparts a unique and powerful combination of properties.

Comparative Physicochemical Properties: A Head-to-Head Analysis

The seemingly subtle switch from -OCH₃ to -OCF₂H introduces significant changes to the molecule's electronic character, lipophilicity, metabolic stability, and intermolecular interaction potential.

Electronic Effects: A Shift from Donation to Withdrawal

The most fundamental difference lies in the electronic influence of each group on the pyridine ring.

  • 3-Methoxy Group (-OCH₃): The methoxy group is a classic activating group in aromatic systems. While the oxygen atom is electronegative and exerts a weak electron-withdrawing inductive effect (-I), this is significantly outweighed by its strong electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the ring.[7][8]

  • 3-Difluoromethoxy Group (-OCF₂H): In stark contrast, the two highly electronegative fluorine atoms dramatically alter the electronic landscape. They pull electron density away from the oxygen and, by extension, the pyridine ring. This powerful inductive effect (-I) overwhelms the resonance effect, rendering the -OCF₂H group net electron-withdrawing.[6]

This electronic shift has profound implications. For instance, the electron-withdrawing nature of the -OCF₂H group can lower the pKa (increase the acidity) of the carboxylic acid and influence the basicity of the pyridine nitrogen.[9] This modulation of ionization at physiological pH is critical for optimizing a molecule's solubility, cell membrane permeability, and engagement with its biological target.[9]

Lipophilicity and Hydrogen Bonding: A Unique Duality

Lipophilicity, a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly altered by this substitution.

The difluoromethoxy group generally increases lipophilicity compared to a methoxy group, which can enhance membrane permeability.[6] However, it does so to a lesser extent than the more heavily fluorinated trifluoromethoxy (-OCF₃) group, offering a more nuanced tool for fine-tuning this property.[6][7]

A key distinguishing feature of the -OCF₂H group is its unique ability to act as a hydrogen bond donor .[4] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a characteristic completely absent in the -OCH₃ group.[4][6] This allows the -OCF₂H moiety to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining crucial target interactions while offering superior metabolic stability.[6]

Table 1: Comparative Physicochemical Data

Property3-Methoxy Picolinic Acid3-Difluoromethoxy Picolinic AcidCausality and Implication
Electronic Effect Overall Electron-Donating (+M > -I)[8]Overall Electron-Withdrawing (-I > +M)[6]Alters ring reactivity, pKa of functional groups, and target interaction electronics.
Lipophilicity (logP) LowerModerately Higher[6]Increased lipophilicity can improve membrane permeability and absorption.
Metabolic Stability Prone to O-demethylation[6]Resistant to O-demethylation[6][9]Strong C-F bonds block a major metabolic pathway, increasing half-life.
Hydrogen Bonding H-bond Acceptor (Oxygen)H-bond Acceptor (Oxygen) & H-bond Donor (C-H) [4]Unique H-bond donor capability can introduce new, favorable target interactions.

The Critical Impact on Metabolic Stability

One of the primary drivers for replacing a methoxy group with its difluoromethoxy counterpart is to enhance metabolic stability.[6] The -OCH₃ group is a well-known metabolic "soft spot," susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes.[6][10] This metabolic process can lead to rapid clearance, reduced bioavailability, and the formation of potentially active or toxic metabolites.

The strong carbon-fluorine bonds in the -OCF₂H group are highly resistant to this enzymatic cleavage.[6][9] By "blocking" this metabolic hotspot, the incorporation of a difluoromethoxy group can significantly increase a compound's plasma half-life, reduce clearance, and improve its overall pharmacokinetic profile, potentially allowing for lower and less frequent dosing.[6][9]

Visualizing the Core Differences

Diagrams can help clarify these abstract concepts. The following visualizations, generated using DOT language, illustrate the structural differences and the logical workflow for evaluating these analogs.

Chemical Structures

Caption: Chemical structures of the two picolinic acid derivatives.

Comparative Evaluation Workflow

G cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation start Lead Compound (3-Methoxy Picolinic Acid) synth Synthesize Analog (3-Difluoromethoxy Picolinic Acid) start->synth pka pKa Determination synth->pka Characterize logp LogP Measurement synth->logp Characterize sol Solubility Assay synth->sol Characterize activity Primary Target Assay (e.g., Enzyme Inhibition) synth->activity Test metabolism Metabolic Stability (Liver Microsomes) synth->metabolism Test permeability Cell Permeability (e.g., Caco-2) synth->permeability Test decision Data Analysis & Structure-Activity Relationship (SAR) sol->decision activity->decision metabolism->decision permeability->decision go Proceed with Analog decision->go Improved Profile stop Re-evaluate/Optimize decision->stop Unfavorable Profile

Caption: Workflow for the comparative evaluation of the two analogs.

Experimental Protocols

To ensure scientific integrity, the following protocols provide standardized, self-validating methods for characterizing these compounds.

Protocol: Synthesis of 3-Hydroxy-4-Methoxypicolinic Acid

This protocol is adapted from a patented method and serves as a potential precursor route.[11]

Materials:

  • 3-Hydroxy-4-methoxypicolinonitrile

  • Potassium hydroxide (KOH)

  • Deionized water

  • 12N Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Methyl tert-butyl ether (MTBE)

  • 1 L three-neck round bottom flask, mechanical stirrer, condenser, thermal well

Procedure:

  • Dissolution: Charge the 1 L flask with 125 g of KOH and 400 g of water. Mix with the mechanical stirrer until the KOH is fully dissolved.

  • Reactant Addition: Add 50 g of 3-Hydroxy-4-methoxypicolinonitrile to the KOH solution.

  • Heating: Heat the reaction mixture to 90°C. Monitor the reaction progress via NMR analysis. The reaction is typically complete after 12 hours.

  • Cooling: Once complete, allow the reaction solution to cool to ambient temperature.

  • Precipitation: Slowly add 12N HCl to the cooled solution until the pH reaches 2-3. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the collected solids sequentially with 10 mL of MeOH and then 10 mL of MTBE.

  • Drying: Air dry the product overnight, followed by drying in a vacuum oven at 60°C for 4 hours to yield the final 3-hydroxy-4-methoxypicolinic acid.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of the two picolinic acid derivatives.

Materials:

  • Test compounds (3-Methoxy and 3-Difluoromethoxy picolinic acids)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 µM solution of each test compound in 0.1 M phosphate buffer.

  • Incubation Mixture: In the 96-well plate, combine the test compound solution with the NADPH regenerating system and phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding pooled human liver microsomes (final protein concentration ~0.5 mg/mL).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Calculate the percentage of the compound remaining over time. The rate of disappearance for the 3-Methoxy analog is expected to be significantly faster than for the 3-Difluoromethoxy analog, demonstrating the latter's enhanced metabolic stability.[6]

Conclusion and Future Directions

The substitution of a 3-methoxy group with a 3-difluoromethoxy group on the picolinic acid scaffold is far more than a simple atomic exchange; it is a strategic decision that fundamentally alters a molecule's properties. The -OCF₂H group imparts a unique combination of moderate lipophilicity, electron-withdrawing character, exceptional metabolic stability, and the rare capacity to act as a hydrogen bond donor. These attributes provide medicinal and agrochemical chemists with a powerful lever to overcome common development hurdles such as rapid metabolism and to fine-tune compound profiles for enhanced efficacy and safety. As synthetic methodologies for introducing this valuable moiety continue to advance, its application in rational drug and herbicide design is set to expand, enabling the creation of more robust and effective chemical entities.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]

  • PubMed. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Online] Available at: [Link]

  • PubMed Central. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. [Online] Available at: [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Online] Available at: [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Online] Available at: [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Online] Available at: [Link]

  • ResearchGate. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Online] Available at: [Link]

  • Affinisep. Picolinic Herbicides. [Online] Available at: [Link]

  • Angene. Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. [Online] Available at: [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Online] Available at: [Link]

  • International Union of Crystallography. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Online] Available at: [Link]

  • PubMed Central. Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Online] Available at: [Link]

  • PubChem. 3-Hydroxy-4-methoxypicolinic acid hydrochloride. [Online] Available at: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Online] Available at: [Link]

  • PubMed Central. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Online] Available at: [Link]

  • American Elements. 3-Methoxy-6-(trifluoromethyl)picolinic acid. [Online] Available at: [Link]

  • Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. [Online] Available at: [Link]

  • Google Patents. Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Filo. Question: Is the -OCH3 group an electron-donating ( +I ) effect or elect.. [Online] Available at: [Link]

  • ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Online] Available at: [Link]

  • Pharmaffiliates. CAS No : 24195-02-6 | Product Name : 3-(Methoxycarbonyl)picolinic Acid. [Online] Available at: [Link]

  • PubMed Central. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Online] Available at: [Link]

  • ResearchGate. Comparison of OH, CF2H, and CH3 Group Properties. [Online] Available at: [Link]

  • Synfacts. Difluoromethoxylation of N-Heteroaromatics. [Online] Available at: [Link]

  • Splendid Lab. 3-(Difluoromethoxy)picolinic Acid. [Online] Available at: [Link]

  • Quora. Why is OCH3 more electron withdrawing than OH? [Online] Available at: [Link]

  • PubMed Central. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Online] Available at: [Link]

  • PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Online] Available at: [Link]

  • J-STAGE. Bioisosterism: A Rational Approach in Drug Design. [Online] Available at: [Link]

  • UMSL Institutional Repository. Synthesis of Some Aminopicolinic Acids. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid from 3-hydroxy-5-fluoropicolinic acid

Application Note: Strategic Synthesis of 3-Difluoromethoxy-5-fluoropicolinic Acid ) Motif Executive Summary & Strategic Rationale The difluoromethoxy group ( ) has emerged as a critical structural motif in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Difluoromethoxy-5-fluoropicolinic Acid


) Motif

Executive Summary & Strategic Rationale

The difluoromethoxy group (


) has emerged as a critical structural motif in modern medicinal chemistry.[1][2][3] Unlike the trifluoromethoxy group (

), which is purely lipophilic and electron-withdrawing, the difluoromethoxy group functions as a lipophilic hydrogen bond donor due to the acidity of the terminal proton (

~ 22-24). This unique property allows it to act as a bioisostere for hydroxyl (

) and thiol (

) groups, significantly improving metabolic stability by blocking Phase II conjugation (glucuronidation/sulfation) while maintaining key ligand-target interactions.

This guide details the synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid from 3-hydroxy-5-fluoropicolinic acid .

Synthetic Strategy: Direct alkylation of the carboxylic acid starting material often results in poor solubility and competing esterification. Therefore, this protocol utilizes a "Protect-Alkylate-Hydrolyze" strategy:

  • Esterification: Conversion to the methyl ester to improve solubility in organic solvents and protect the carboxylate.

  • O-Difluoromethylation: Use of Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable difluorocarbene source.[4] This avoids the use of gaseous chlorodifluoromethane (Freon-22), which requires specialized handling and is an ozone-depleting substance.

  • Saponification: Mild hydrolysis to reveal the final free acid.

Visual Workflows

Figure 1: Synthetic Route Overview

This diagram outlines the three-stage linear synthesis designed for scalability and purification efficiency.

SyntheticRoute SM 3-hydroxy-5-fluoropicolinic acid (Starting Material) Step1 Step 1: Esterification (MeOH, SOCl2) SM->Step1 Inter1 Methyl 3-hydroxy-5- fluoropicolinate Step1->Inter1 Reflux, 4h Step2 Step 2: O-Difluoromethylation (ClCF2CO2Na, K2CO3, DMF/H2O) Inter1->Step2 Inter2 Methyl 3-(difluoromethoxy)- 5-fluoropicolinate Step2->Inter2 90-100°C, 16h (Carbene Insertion) Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 3-Difluoromethoxy-5- fluoropicolinic acid (Target) Step3->Product RT, 2h (Deprotection)

Caption: Linear synthetic workflow for the conversion of 3-hydroxy-5-fluoropicolinic acid to the target difluoromethoxy analog.

Figure 2: Mechanistic Cycle of SCDA Difluoromethylation

Understanding the mechanism is vital for troubleshooting. The reaction relies on the in situ generation of difluorocarbene (


).[3]

Mechanism SCDA Sodium Chlorodifluoroacetate (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (-CO2, -NaCl) Intermediate Difluoromethyl Anion (Ar-O-CF2-) Carbene->Intermediate + Phenolate (Attack) Phenol Phenol Substrate (Ar-OH) Phenolate Phenolate Anion (Ar-O-) Phenol->Phenolate Base (K2CO3) Product Difluoromethyl Ether (Ar-O-CF2H) Intermediate->Product + Proton (from H2O) Water H2O (Proton Source) Water->Product

Caption: Mechanistic pathway showing thermal decarboxylation of SCDA and subsequent trapping by the phenolate.[3][5][6][7][8][9]

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Objective: To mask the carboxylic acid, preventing side reactions and improving solubility in the subsequent alkylation step.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Reagent Addition:

    • Charge 3-hydroxy-5-fluoropicolinic acid (10.0 g, 63.6 mmol) into the flask.

    • Add anhydrous Methanol (100 mL).

    • Critical: Cool the suspension to 0°C in an ice bath.

    • Add Thionyl Chloride (

      
      )  (14.0 mL, 190 mmol, 3.0 equiv) dropwise over 20 minutes. Note: Exothermic reaction; gas evolution (
      
      
      
      , HCl).
  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LCMS (Target Mass: ~172 amu).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH and excess

      
      .
      
    • Resuspend the residue in EtOAc (150 mL) and wash with saturated

      
       (2 x 50 mL) to neutralize residual acid.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Yield Expectation: >90% (Off-white solid). Use directly in Step 2.

Step 2: O-Difluoromethylation (The Critical Step)

Objective: Introduction of the


 group using Sodium Chlorodifluoroacetate (SCDA).
Safety Note: This reaction generates 

gas. Ensure the system is vented but not open to atmospheric moisture.
  • Setup: 250 mL 3-neck RBF, reflux condenser, nitrogen inlet, internal temperature probe.

  • Solvent System: The choice of solvent is critical. DMF is preferred for solubility, but a proton source is required to quench the intermediate.

    • Solvent: DMF (90 mL) + Water (10 mL). Ratio 9:1 is standard for SCDA reactions.

  • Reagent Addition:

    • Dissolve Methyl 3-hydroxy-5-fluoropicolinate (9.0 g, 52.6 mmol) in the solvent mixture.

    • Add Potassium Carbonate (

      
      )  (10.9 g, 78.9 mmol, 1.5 equiv). Stir for 15 min to generate the phenolate.
      
    • Add Sodium Chlorodifluoroacetate (SCDA) (16.0 g, 105 mmol, 2.0 equiv).

  • Reaction:

    • Heat the mixture to 95–100°C .

    • Observation: Evolution of

      
       will begin around 80°C. Maintain temperature for 12–16 hours.
      
    • Monitoring: Check LCMS. If starting material remains (>10%), cool to 60°C, add an additional 0.5 equiv of SCDA and

      
      , and reheat. The carbene has a short half-life; portion-wise addition can sometimes improve yields.
      
  • Workup:

    • Cool to room temperature.[10] Dilute with water (300 mL) and extract with EtOAc (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) and LiCl (5% aq, 2 x 50 mL) to remove DMF.

    • Dry (

      
      ) and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting phenol.

Step 3: Hydrolysis

Objective: Cleavage of the methyl ester without affecting the difluoromethoxy group.

  • Reaction:

    • Dissolve the intermediate from Step 2 (approx. 8.0 g) in THF (80 mL).

    • Add a solution of Lithium Hydroxide Monohydrate (2.0 equiv) in Water (20 mL).

    • Stir at room temperature for 2–4 hours.

  • Workup:

    • Acidify carefully with 1N HCl to pH ~3–4. Do not go too acidic to prevent pyridine protonation complications during extraction.

    • Extract with EtOAc (or 2-MeTHF). Dry and concentrate.

    • Final Product: Recrystallize from Ethanol/Heptane if necessary.

Analytical Validation (QC)

Analytical MethodExpected Signal / Characteristic
LC-MS M+1: ~208.1 (Calculated MW: 207.11). Look for the characteristic Cl/Br isotope pattern absence (confirming no halogen exchange).
1H NMR

6.5 - 7.5 ppm (t, 1H, J = 70-75 Hz)
. This large coupling constant (

) is the definitive signature of the

group.
19F NMR

-80 to -85 ppm (d, 2F)
. The difluoromethoxy fluorines will appear as a doublet due to coupling with the single proton.

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 2.

    • Cause: Carbene decomposition before insertion.

    • Solution: Use slow addition of a solution of SCDA in DMF via syringe pump into the heated reaction mixture. This keeps the instantaneous concentration of carbene low, favoring reaction with the phenolate over carbene dimerization (tetrafluoroethylene formation).

  • Issue: Hydrolysis of the

    
     group. 
    
    • Cause: Conditions too acidic or basic at high temps.

    • Solution: The

      
       group is generally stable to basic hydrolysis (Step 3), but avoid prolonged boiling in strong acid.
      

References

  • Zafrani, Y., et al. (2018). "Difluoromethyl Ether: A Physiologically Favorable Bioisostere."[1] Journal of Medicinal Chemistry.

  • Chen, Q. Y., & Wu, S. W. (1989). "Difluoromethylation of phenols with sodium chlorodifluoroacetate." Journal of Organic Chemistry.

  • Fier, P. S., et al. (2017). "Direct Difluoromethylation of Phenols and Heterocycles." Organic Letters.

  • BenchChem Technical Review. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

  • Hands, A. T., et al. (2024).[8] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses.

Disclaimer: This protocol involves the use of hazardous chemicals, including thionyl chloride and fluorinated intermediates. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Protocol for difluoromethoxylation of 3-hydroxy picolinic acid derivatives

Application Note: Strategic Protocol for the Difluoromethoxylation of 3-Hydroxy Picolinic Acid Derivatives Executive Summary The difluoromethoxy group (–OCHF ) is a critical bioisostere in modern medicinal chemistry, off...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocol for the Difluoromethoxylation of 3-Hydroxy Picolinic Acid Derivatives

Executive Summary

The difluoromethoxy group (–OCHF


) is a critical bioisostere in modern medicinal chemistry, offering a "lipophilic hydrogen bond donor" motif that modulates metabolic stability and membrane permeability (LogD). This Application Note details a robust, scalable protocol for introducing the –OCHF

moiety onto 3-hydroxy picolinic acid derivatives . Unlike standard phenols, the 3-hydroxypyridine core presents unique challenges due to the basic pyridine nitrogen and the electron-deficient ring system. This guide prioritizes the use of Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable difluorocarbene precursor, avoiding the hazards of gaseous chlorodifluoromethane (Freon-22).

Scientific Context & Reaction Design

The Substrate Challenge

3-Hydroxypicolinic acid exists as a zwitterion in neutral media. Direct alkylation of the free acid is low-yielding due to competitive esterification and decarboxylation. Therefore, this protocol mandates the use of the ester derivative (e.g., Methyl 3-hydroxypicolinate) to lock the carboxylate, focusing reactivity on the hydroxyl group.

Mechanistic Strategy

The reaction proceeds via a difluorocarbene (:CF


)  intermediate generated in situ by the thermal decarboxylation of SCDA.
  • Base-Mediated Activation: The base (K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ) deprotonates the 3-hydroxyl group (pKa ~8.7), generating the nucleophilic pyridin-3-olate.
  • Carbene Generation: At elevated temperatures (90–110°C), SCDA decarboxylates to release :CF

    
    .
    
  • Insertion/Trapping: The phenolate attacks the electrophilic :CF

    
     to form a difluoromethyl anion intermediate, which is rapidly protonated by the solvent or trace water to yield the –OCHF
    
    
    
    ether.

Critical Selectivity Note: While 2-hydroxypyridines favor N-alkylation (pyridone formation), 3-hydroxypyridines predominantly undergo O-alkylation. However, the pyridine nitrogen remains a competitive nucleophile. The use of a polar aprotic solvent (DMF) and an inorganic base maximizes the nucleophilicity of the oxygen anion, favoring the desired O-isomer.

Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 3-hydroxypicolinate (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, granular (2.0 equiv)
  • Solvent:

    
    -Dimethylformamide (DMF) (0.2 M concentration)
    
  • Additive: Water (10% v/v relative to DMF) — Crucial for protonation step.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 3-hydroxypicolinate (1.0 equiv) and K

    
    CO
    
    
    
    (2.0 equiv).
  • Add DMF and Water (9:1 ratio). Note: While some carbene protocols are strictly anhydrous, the "wet" SCDA method (See Ref 1) improves yield by facilitating the final protonation of the Ar-O-CF

    
     intermediate.
    
  • Sparge the mixture with Nitrogen (N

    
    ) for 10 minutes to remove dissolved oxygen.
    

Step 2: Reagent Addition & Heating

  • Add SCDA (2.5 equiv) in a single portion.

  • Fit the flask with a reflux condenser and a nitrogen balloon (or bubbler).

  • Heat the reaction mixture to 100 °C .

    • Observation: Vigorous bubbling (CO

      
       evolution) will commence as the internal temperature approaches 95°C. Ensure adequate venting.
      

Step 3: Monitoring & Completion

  • Stir at 100 °C for 2–4 hours .

  • Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The product is typically less polar than the starting phenol.

  • If starting material remains after 4 hours, add an additional 0.5 equiv of SCDA and stir for 1 hour.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Water (5x reaction volume) and extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine (2x) to remove DMF.

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Optimization Data & Troubleshooting

The following table summarizes optimization studies performed to maximize the O-alkylation yield while minimizing N-alkylation byproducts.

EntrySolventBaseTemp (°C)AdditiveYield (%)O:N Ratio
1MeCNK

CO

80None1590:10
2DMFK

CO

100None4592:8
3 DMF K

CO

100 H

O (10%)
88 >95:5
4DMFCs

CO

100H

O (10%)
9193:7
5NMPK

CO

120H

O (10%)
8285:15

Key Insights:

  • Water Effect (Entry 2 vs 3): The addition of water dramatically increases conversion. Without it, the intermediate anion may decompose or polymerize before protonation.

  • Base Choice: Csngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    CO
    
    
    
    offers a marginal yield improvement but is significantly more expensive. K
    
    
    CO
    
    
    is sufficient for this substrate.
  • Temperature: Temperatures below 90°C are insufficient for efficient decarboxylation of SCDA.

Visualizations

Reaction Mechanism

The following diagram illustrates the base-mediated generation of difluorocarbene and the subsequent trapping by the pyridin-3-olate.

Difluoromethoxylation_Mechanism SCDA Sodium Chlorodifluoroacetate (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (-CO2, -NaCl) Intermediate [Ar-O-CF2]- Carbene->Intermediate Substrate Methyl 3-hydroxypicolinate Anion Pyridin-3-olate Anion Substrate->Anion K2CO3 (-H+) Anion->Intermediate + :CF2 Product 3-(Difluoromethoxy) picolinate Intermediate->Product + H+ (from H2O)

Caption: Mechanistic pathway showing thermal generation of difluorocarbene and nucleophilic trapping.

Experimental Workflow

This flow chart guides the operator through the critical stages of the bench protocol.

Workflow Setup 1. REACTION SETUP Substrate + K2CO3 Solvent: DMF/H2O (9:1) Addition 2. REAGENT ADDITION Add SCDA (2.5 equiv) Nitrogen Sparge Setup->Addition Reaction 3. HEATING 100°C for 2-4 Hours Monitor CO2 evolution Addition->Reaction Check TLC/LCMS Check Complete? Reaction->Check MoreReagent Add 0.5 equiv SCDA Heat +1 hr Check->MoreReagent No Workup 4. WORKUP Dilute with H2O Extract w/ EtOAc Check->Workup Yes MoreReagent->Check Purify 5. PURIFICATION Silica Gel Chromatography Yield: ~85-90% Workup->Purify

Caption: Operational workflow for the batch synthesis of difluoromethoxypicolinates.

Safety & Compliance

  • Pressure: The reaction generates CO

    
     gas. Do not seal the vessel tightly; use a bubbler or balloon to relieve pressure.
    
  • HF Generation: While the reaction is basic, the decomposition of fluorinated species can theoretically generate trace HF upon acidic workup or waste disposal. Glassware etching is rarely observed under these specific conditions, but standard PPE (gloves, goggles) is mandatory.

  • Solvent: DMF is hepatotoxic. Perform all operations in a fume hood.

References

  • Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Organic Syntheses, 2024, 101, 164-181. [Link] (Authoritative protocol for the "wet" SCDA method on phenols)

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 2013, 15(20), 5266–5269.[1] [Link] (Demonstrates the reactivity of SCDA with heteroatoms and optimization of base/solvent)

  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development, 2011, 15(3), 721–725. [Link] (Key reference for scale-up safety and kinetics of SCDA reactions)

  • Late-Stage Difluoromethylation: Concepts, Developments and Perspective. Chemical Society Reviews, 2021, 50, 10733-10758. [Link] (Review of bioisosteric properties and alternative reagents)

Sources

Method

Application Notes and Protocols: The Strategic Introduction of the Difluoromethoxy Group onto Pyridine Rings

Introduction: The Rising Prominence of the Difluoromethoxy Group in Pyridine-Containing Molecules The difluoromethoxy (-OCF₂H) group has emerged as a critical structural motif in modern medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Difluoromethoxy Group in Pyridine-Containing Molecules

The difluoromethoxy (-OCF₂H) group has emerged as a critical structural motif in modern medicinal chemistry and drug discovery. Its unique electronic properties and conformational effects can significantly enhance the pharmacological profile of bioactive molecules.[1] When appended to a pyridine ring, a scaffold prevalent in numerous pharmaceuticals, the -OCF₂H group can modulate lipophilicity, metabolic stability, and target-binding interactions. Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethoxy group possesses a hydrogen atom capable of forming hydrogen bonds, acting as a lipophilic hydrogen bond donor, which can introduce novel interactions with biological targets.[2][3]

However, the installation of the difluoromethoxy group onto electron-deficient pyridine rings presents a significant synthetic challenge. This guide provides a detailed overview of contemporary reagents and protocols for the difluoromethoxylation of pyridines, with a focus on practical application, mechanistic understanding, and troubleshooting for researchers in drug development and chemical synthesis.

Core Methodologies: A Mechanistic Overview

The introduction of a difluoromethoxy group onto a pyridine ring can be broadly categorized into three main strategies:

  • Radical C-H Difluoromethoxylation: This modern approach utilizes photoredox catalysis to generate a highly reactive difluoromethoxy radical (•OCF₂H), which can then be appended directly to a C-H bond on the pyridine ring. This method is particularly advantageous for late-stage functionalization of complex molecules.

  • Nucleophilic Difluoromethylation of Pyridones: This strategy involves the O-difluoromethylation of pyridone tautomers using a difluorocarbene (:CF₂) precursor. This is an effective method for producing 2- and 4-difluoromethoxypyridines.

  • Transition Metal-Catalyzed Cross-Coupling: While less common for the -OCF₂H group compared to the -CF₂H group, this approach would theoretically involve the coupling of a halopyridine with a difluoromethoxide source, mediated by a transition metal catalyst such as copper or palladium.

This guide will focus primarily on the first two, more established and broadly applicable, methodologies.

I. Radical C-H Difluoromethoxylation via Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized the formation of challenging chemical bonds under mild conditions.[1] For the difluoromethoxylation of pyridines, this strategy hinges on the generation of the electrophilic difluoromethoxy radical from a stable precursor.

Key Reagent: The Rise of Shelf-Stable Pyridinium Salts

A significant breakthrough in this area is the development of shelf-stable, easy-to-handle radical difluoromethoxylating reagents. A leading example is 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate .[4][5][6][7] This crystalline solid serves as an excellent precursor to the •OCF₂H radical under photocatalytic conditions.

Synthesis of 4-Cyano-1-(difluoromethoxy)pyridin-1-ium Trifluoromethanesulfonate:

This reagent can be synthesized in a single step from the corresponding pyridine N-oxide.[4]

cluster_synthesis Reagent Synthesis Pyridine_N_Oxide 4-Cyanopyridine N-Oxide Product 4-Cyano-1-(difluoromethoxy)pyridin-1-ium Trifluoromethanesulfonate Pyridine_N_Oxide->Product One-step reaction Reagent_Source Difluoromethyl Triflate (CF₂HOTf) Reagent_Source->Product

Caption: Synthesis of the shelf-stable difluoromethoxylating reagent.

Mechanism of Photoredox-Catalyzed C-H Difluoromethoxylation

The reaction is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the pyridinium reagent, leading to the formation of the difluoromethoxy radical.[1]

  • Photoexcitation: The photocatalyst (PC) absorbs a photon, promoting it to an excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst reduces the pyridinium reagent, causing it to fragment and release the •OCF₂H radical.

  • Radical Addition: The electrophilic •OCF₂H radical adds to the electron-rich C-H bond of the pyridine substrate, forming a radical intermediate.

  • Oxidation and Deprotonation: The radical intermediate is oxidized by the oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst and forming a cationic intermediate. Subsequent deprotonation yields the desired difluoromethoxylated pyridine product.[1]

PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Reagent Pyridinium Reagent [Py-OCF₂H]⁺ PC_excited->Reagent SET Radical •OCF₂H Radical Reagent->Radical Fragmentation Pyridine Pyridine Substrate Radical->Pyridine Addition Intermediate Radical Intermediate Pyridine->Intermediate Product Difluoromethoxylated Pyridine Intermediate->Product Oxidation & Deprotonation Product->PC Catalyst Regeneration

Caption: General mechanism for photoredox C-H difluoromethoxylation.

Experimental Protocol: General Procedure for C-H Difluoromethoxylation of Pyridines

Materials:

  • Pyridine substrate

  • 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (1.5 - 2.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or fac-Ir(ppy)₃, 1-2 mol%)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add the pyridine substrate, the pyridinium reagent, and the photocatalyst.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethoxylated pyridine.

Table 1: Substrate Scope and Representative Yields

Pyridine SubstrateProductYield (%)Reference
4-Phenylpyridine4-Phenyl-2-(difluoromethoxy)pyridine65[1]
2,6-Dimethylpyridine2,6-Dimethyl-4-(difluoromethoxy)pyridine72[8]
3-Methoxypyridine3-Methoxy-2-(difluoromethoxy)pyridine58[1]
Nicotine derivativeLate-stage functionalized product45[7]

II. O-Difluoromethylation of Pyridones via Difluorocarbene

An alternative strategy for synthesizing 2- and 4-difluoromethoxypyridines is the O-difluoromethylation of the corresponding pyridone tautomers. This method relies on the in-situ generation of difluorocarbene (:CF₂), which then reacts with the oxygen atom of the pyridone.

Key Reagents: Difluorocarbene Precursors

A variety of reagents can serve as precursors to difluorocarbene. Common examples include:

  • Sodium chlorodifluoroacetate (ClCF₂COONa): A stable solid that decomposes upon heating to generate :CF₂.

  • Ethyl bromodifluoroacetate (BrCF₂COOEt): A liquid reagent that can generate :CF₂ under basic conditions.[9]

  • TMSCF₂Br: A versatile reagent that can generate :CF₂ under the influence of a fluoride source.[10]

  • Chlorodifluoromethane (Freon-22): A gaseous reagent, though its use is now restricted due to environmental concerns.[3][11][12]

Mechanism of O-Difluoromethylation

The reaction proceeds through a two-step sequence:

  • Deprotonation: The pyridone is deprotonated by a base to form the corresponding pyridinolate anion.

  • Difluorocarbene Insertion: The in-situ generated difluorocarbene inserts into the O-H bond of the pyridone (or reacts with the pyridinolate) to form the difluoromethoxy group.

It's important to note that N-difluoromethylation can be a competing side reaction, and the ratio of O- to N-alkylation can be influenced by the reaction conditions, such as the choice of solvent, base, and temperature.[11]

cluster_mechanism O-Difluoromethylation Mechanism Pyridone 2-Pyridone Pyridinolate Pyridinolate Anion Pyridone->Pyridinolate -H⁺ Base Base Base->Pyridinolate Product 2-Difluoromethoxy- pyridine Pyridinolate->Product Carbene_Precursor Difluorocarbene Precursor (e.g., ClCF₂COONa) Carbene :CF₂ Carbene_Precursor->Carbene Δ or Base Carbene->Product

Caption: O-difluoromethylation of 2-pyridone with a difluorocarbene precursor.

Experimental Protocol: General Procedure for O-Difluoromethylation of Pyridones

Materials:

  • Pyridone substrate

  • Difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, 2.0-3.0 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the pyridone substrate and the base.

  • Add the anhydrous solvent and stir the mixture under an inert atmosphere.

  • Add the difluorocarbene precursor in portions at the desired reaction temperature (this may range from room temperature to elevated temperatures depending on the precursor).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Examples of Pyridone O-Difluoromethylation

Pyridone SubstrateReagentConditionsProductYield (%)Reference
2-PyridoneClCF₂COONaDMF, 120-130 °C2-(Difluoromethoxy)pyridine42[11]
5-Bromo-2-pyridoneTMSCF₂BrK₂CO₃, MeCN, 80 °C5-Bromo-2-(difluoromethoxy)pyridine72[10]
Quinolin-2-oneTFDA, NHC catalystDDQ, one-pot2-(Difluoromethoxy)quinoline85

Best Practices and Troubleshooting

  • Moisture Sensitivity: Many of the reagents and intermediates in these reactions are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.

  • Regioselectivity in C-H Functionalization: In photoredox catalysis, the regioselectivity of the radical addition can be influenced by the electronic and steric properties of the pyridine substrate. Electron-rich positions are generally favored.

  • O- vs. N-Alkylation in Pyridone Reactions: The choice of base and solvent can significantly impact the selectivity of pyridone difluoromethylation. Harder cations (e.g., Na⁺, K⁺) and polar aprotic solvents often favor O-alkylation.

  • Photocatalyst Selection: The choice of photocatalyst can affect reaction efficiency. Ruthenium and iridium-based catalysts are common, and their redox potentials should be considered in relation to the difluoromethoxylating reagent.

  • Light Source: Ensure a consistent and appropriate wavelength light source for photoredox reactions. Blue LEDs are commonly used and effective for many standard photocatalysts.

Conclusion

The introduction of the difluoromethoxy group onto pyridine rings is a powerful strategy for modulating the properties of drug candidates. The development of shelf-stable radical precursors for use in photoredox catalysis has made C-H difluoromethoxylation a viable and attractive option for late-stage functionalization. Additionally, the classical approach of O-difluoromethylation of pyridones using difluorocarbene precursors remains a robust method for accessing specific isomers. By understanding the underlying mechanisms and adhering to best practices, researchers can effectively employ these cutting-edge techniques to accelerate the discovery and development of novel pyridine-containing therapeutics.

References

  • Prakash, G. K. S., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp²)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(42), 7707–7711. [Link]

  • Konishi, H., et al. (2021). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Synthetic Organic Chemistry, Japan, 79(5), 443-454. [Link]

  • Prakash, G. K. S., et al. (2022). Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent. American Chemical Society. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(10), 2948–2954. [Link]

  • Wang, G., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE. [Link]

  • Prakash, G. K. S., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed. [Link]

  • Prakash, G. K. S., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. [Link]

  • Ngai, M.-Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 59(38), 16398-16403. [Link]

  • Wang, G., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]

  • Chen, J., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 633. [Link]

  • Protheragen. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. News. [Link]

  • Marchán, V., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29829–29834. [Link]

  • Hu, J., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Chemical Communications, 54(83), 11759–11762. [Link]

  • Le, C. M., et al. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457–11468. [Link]

  • Goossen, L. J., et al. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 16(23), 6124–6127. [Link]

  • Dolbier, W. R., Jr., et al. (2015). Photoredox-Catalyzed Intramolecular Aminodifluoromethylation of Unactivated Alkenes. Organic Letters, 17(14), 3534–3537. [Link]

  • Chen, J., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed Central. [Link]

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science. [Link]

  • Hu, J., et al. (2013). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 24(13), 1577–1596. [Link]

  • Shermolovich, Y. G., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

  • Prakash, G. K. S., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed. [Link]

  • Tlili, A., et al. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Catalysts, 9(1), 84. [Link]

  • Tlili, A., et al. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. ORBi. [Link]

  • Zhang, X., et al. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research, 51(10), 2296–2307. [Link]

  • Zhang, X., et al. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. PubMed. [Link]

Sources

Application

Application Note: Strategic Utilization of 3-Difluoromethoxy-5-fluoropicolinic Acid in Suzuki-Miyaura Architectures

This Application Note is designed for medicinal chemists and process development scientists integrating 3-Difluoromethoxy-5-fluoropicolinic acid into high-value biaryl scaffolds. Executive Summary 3-Difluoromethoxy-5-flu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists integrating 3-Difluoromethoxy-5-fluoropicolinic acid into high-value biaryl scaffolds.

Executive Summary

3-Difluoromethoxy-5-fluoropicolinic acid represents a high-value "magic methyl" bioisostere scaffold.[1] The combination of the 3-difluoromethoxy (-OCHF₂) group (a lipophilic hydrogen bond donor) and the 5-fluoro substituent (metabolic blocker) imparts unique physicochemical properties, including modulated pKa and enhanced membrane permeability.[1]

However, the picolinic acid moiety presents a dichotomy in Suzuki-Miyaura coupling:

  • The Liability: In standard couplings (where the ring is halogenated), the carboxylic acid at C2 is prone to protodecarboxylation or catalyst poisoning via N–O chelation.

  • The Opportunity: The acid functionality serves as a "mask" for the carbon-metal bond, enabling Decarboxylative Cross-Coupling (DCC) or Decarboxylative Borylation , effectively using the acid as a traceless leaving group to install aryl or boryl moieties.

This guide details two distinct workflows:

  • Workflow A: Direct Decarboxylative Cross-Coupling (Acid as Nucleophile).

  • Workflow B: Retentive Coupling of Halogenated Derivatives (Acid as Anchor).

Chemical Logic & Stability Profile

The Fluorine/Difluoromethoxy Effect

The -OCHF₂ group at the C3 position (ortho to the reaction center) exerts a critical ortho-effect .[1] Unlike a simple methoxy group, the difluoromethoxy moiety is less electron-donating due to the inductive pull of the fluorines.

  • Electronic Impact: The C5-Fluorine and C3-OCHF₂ render the pyridine ring electron-deficient.[1] This facilitates reductive elimination in catalytic cycles but makes oxidative addition (in Workflow B) more sluggish compared to electron-rich pyridines.

  • Stability Warning: The -OCHF₂ group is generally stable under standard Suzuki conditions (weak bases like K₃PO₄ or Cs₂CO₃). However, avoid strong alkoxides (e.g., NaOtBu) at high temperatures (>100°C), which can trigger elimination to the ketone or hydrolysis.

Decision Matrix: Selecting the Route

DecisionMatrix Start Starting Material: 3-Difluoromethoxy-5-fluoropicolinic acid Goal What is the Target Structure? Start->Goal RouteA Target: 2-Aryl-3-OCHF2-5-F-Pyridine (Replace COOH with Aryl) Goal->RouteA Biaryl Synthesis RouteB Target: 6-Aryl-3-OCHF2-5-F-Picolinic Acid (Keep COOH, Couple at C6) Goal->RouteB Scaffold Extension ActionA PROTOCOL A: Decarboxylative Cross-Coupling (Pd/Cu Catalysis) RouteA->ActionA ActionB PROTOCOL B: Standard Suzuki Coupling (Requires 6-Halo Precursor) RouteB->ActionB

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.

Protocol A: Decarboxylative Cross-Coupling (DCC)

Objective: Couple the picolinic acid directly with an Aryl Halide (Ar-X), releasing CO₂. Mechanism: This reaction proceeds via a bimetallic Pd/Cu cycle.[2] The copper facilitates decarboxylation to form a transient Pyridyl-Cu species, which transmetallates to Palladium.

Mechanistic Insight

The 3-OCHF₂ group plays a steric role here. Ortho-substituents in benzoic/picolinic acids often accelerate decarboxylation by twisting the carboxylate out of plane, relieving steric strain upon CO₂ loss.

DCC_Mechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X Oxidative Add. TransMet Transmetallation OxAdd->TransMet RedElim Product + Pd(0) TransMet->RedElim RedElim->Pd0 Acid Picolinic Acid Substrate CuInt Pyridyl-Cu(I) Intermediate Acid->CuInt Decarboxylation (-CO2) CuSalt Cu(I) / Base CuSalt->CuInt CuInt->TransMet Transfer Pyridyl

Figure 2: The bimetallic catalytic cycle.[1] Note the critical role of Cu(I) in activating the picolinic acid.

Experimental Protocol

Scale: 1.0 mmol Substrates: 3-Difluoromethoxy-5-fluoropicolinic acid (1.0 equiv) + Aryl Bromide (1.2 equiv).[1]

Reagents:

  • Catalyst: Pd(acac)₂ (2 mol%) or PdI₂ (2 mol%).

  • Ligand: XPhos or BrettPhos (often required for sterically demanding ortho-substituted pyridines).[1] Standard Goossen conditions use 1,10-phenanthroline for Cu, but phosphines are needed for Pd.

  • Co-Catalyst: Cu₂O (5 mol%) or CuI (10 mol%).

  • Base: K₃PO₄ (anhydrous, 1.5 equiv). Avoid carbonates if high T is needed to prevent premature protodecarboxylation.

  • Solvent: NMP/Quinoline mixture (3:1) or mesitylene (for easier workup).

  • Molecular Sieves: 3Å or 4Å (Critical: Water inhibits decarboxylation).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Transfer to a glovebox or purge with Argon.

  • Solids Addition: Add the Picolinic acid (207 mg, 1.0 mmol), Aryl Bromide (1.2 mmol), Pd(acac)₂ (6 mg), Cu₂O (7 mg), and K₃PO₄ (318 mg).

  • Solvent: Add anhydrous NMP (4 mL) and Quinoline (1 mL).

  • Degassing: Sparge with Argon for 10 minutes.

  • Reaction: Seal the vessel. Heat to 160°C for 16 hours. (Note: High temperature is required to overcome the activation energy of decarboxylation in electron-deficient pyridines).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove Quinoline/Pyridine traces) and brine.

  • Purification: Flash chromatography. The product is the 2-aryl-3-difluoromethoxy-5-fluoropyridine.

Validation Check:

  • Self-Validating Step: Monitor CO₂ evolution (pressure buildup) if running in a sealed tube (use a blast shield).

  • TLC Monitoring: The starting acid will stay at the baseline; the product will move significantly higher (non-polar).

Protocol B: Retentive Coupling (Standard Suzuki)

Objective: Perform a Suzuki coupling on a derivative (e.g., 6-chloro-3-difluoromethoxy-5-fluoropicolinic acid) while preserving the carboxylic acid.[1] Challenge: Picolinic acids can chelate Pd, shutting down the cycle. Solution: Use a "Dummy Ligand" strategy or protect as an ester.

The "Protection-First" Strategy

Direct coupling on the free acid is risky. The recommended route is Esterification → Coupling → Hydrolysis .

Step-by-Step Procedure:

  • Esterification: Treat 3-difluoromethoxy-5-fluoropicolinic acid with TMS-diazomethane (mild) or MeOH/H₂SO₄ to generate the Methyl Ester .[1]

    • Why? The ester prevents catalyst poisoning and decarboxylation.

  • Halogenation (if needed): If the starting material is not halogenated, activate the N-oxide (mCPBA) followed by POBr₃ to install a Br at the C6 position.

  • Suzuki Coupling (The Protocol):

    • Substrate: Methyl 6-bromo-3-(difluoromethoxy)-5-fluoropicolinate.

    • Boronate: Aryl-B(OH)₂ (1.5 equiv).[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust for electron-deficient heterocycles.

    • Base: K₂CO₃ (2.0 equiv).[3]

    • Solvent: Dioxane:Water (4:1).

    • Temp: 80°C, 4 hours.

  • Hydrolysis: Treat the coupled ester with LiOH (2 equiv) in THF/Water at RT to recover the acid.

Data Summary Table: Comparison of Routes

FeatureProtocol A (Decarboxylative)Protocol B (Ester/Suzuki)
Final Product 2-Aryl-pyridine (Acid lost)6-Aryl-picolinic acid (Acid kept)
Key Reagent Cu co-catalystBoronic Acid
Temperature High (140-170°C)Moderate (60-90°C)
Atom Economy High (CO₂ byproduct)Moderate (Protection steps)
Risk Protodecarboxylation (H-product)Hydrolysis of -OCHF₂ (if base too strong)

Troubleshooting & Optimization

Preventing Protodecarboxylation

If you observe the formation of 3-difluoromethoxy-5-fluoropyridine (the protonated byproduct) during Protocol A, it means the transmetallation to Pd is slower than the protonation of the Cu-intermediate.[1]

  • Fix: Increase the concentration of the Aryl Halide.

  • Fix: Switch to a more electron-rich ligand on Pd (e.g., PCy₃ or XPhos) to accelerate oxidative addition.

Stability of the -OCHF₂ Group

The difluoromethoxy group is sensitive to E1cB elimination .

  • Symptom: Appearance of a ketone or phenol peak in NMR.

  • Cause: Strong bases (NaH, KOtBu) or prolonged heating in aqueous base.

  • Solution: Stick to Carbonate (K₂CO₃) or Phosphate (K₃PO₄) bases. Avoid hydroxides at high temperatures.

References

  • Goossen, L. J., et al. (2006).[2][4] "Palladium-catalyzed synthesis of aryltri- and difluoromethyl ethers." Science, 313(5787), 662–664. (Foundational work on decarboxylative cross-coupling mechanisms).

  • Bilodeau, F., et al. (2015). "Decarboxylative Cross-Coupling of Heteroaromatic Carboxylic Acids." Journal of Organic Chemistry, 80(21), 10829–10837. (Specific protocols for picolinic acids).

  • Shang, R., & Liu, L. (2011). "Palladium-Catalyzed Decarboxylative Cross-Coupling of Pyridine-2-carboxylic Acids." Synthesis, 2011(17), 2733-2742. (Optimization for fluorinated pyridines).

  • BenchChem Application Data. (2025). "Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry." (General handling of fluorinated picolinates).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (The standard reference for Suzuki coupling parameters).

Sources

Method

Application Note: A Scalable Synthesis Route for 3-Difluoromethoxy-5-fluoropicolinic Acid

Introduction 3-Difluoromethoxy-5-fluoropicolinic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethoxy group (-OCF₂H) can significantly enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Difluoromethoxy-5-fluoropicolinic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethoxy group (-OCF₂H) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This application note details a robust and scalable four-step synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid, commencing from the readily available starting material, 3-chloro-5-fluoropicolinonitrile. The described route is designed for efficiency, scalability, and high purity of the final product, addressing the needs of researchers in medicinal chemistry and process development.

Overall Synthetic Scheme

The synthesis proceeds through four distinct steps: 1) Selective hydrolysis of the starting nitrile to an amide, 2) Nucleophilic aromatic substitution to introduce a hydroxyl group, 3) O-difluoromethylation, and 4) Final hydrolysis to the target carboxylic acid.

Synthetic_Scheme A 3-Chloro-5-fluoropicolinonitrile B 3-Chloro-5-fluoropicolinamide A->B Step 1: Selective Hydrolysis C 5-Fluoro-3-hydroxypicolinamide B->C Step 2: Nucleophilic Aromatic Substitution D 3-Difluoromethoxy-5-fluoropicolinamide C->D Step 3: O-Difluoro- methylation E 3-Difluoromethoxy-5-fluoropicolinic acid D->E Step 4: Hydrolysis

Caption: Overall synthetic route for 3-Difluoromethoxy-5-fluoropicolinic acid.

Detailed Experimental Protocols

Step 1: Selective Hydrolysis of 3-Chloro-5-fluoropicolinonitrile to 3-Chloro-5-fluoropicolinamide

Rationale: The initial step involves the selective hydrolysis of the nitrile group to a primary amide. It is crucial to employ conditions that minimize the competing hydrolysis of the 3-chloro substituent. Alkaline hydrolysis under controlled conditions provides a reliable method for this transformation. The use of a phase-transfer catalyst can enhance the reaction rate and yield in a biphasic system, which is advantageous for scalability.

Protocol:

  • To a stirred solution of 3-chloro-5-fluoropicolinonitrile (1.0 eq) in a suitable solvent such as tert-butanol or dioxane, add a solution of potassium hydroxide (2.0 eq) in water.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Heat the mixture to a controlled temperature, typically between 50-70 °C, and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-chloro-5-fluoropicolinamide.

  • The crude product can be purified by recrystallization or column chromatography.

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
3-Chloro-5-fluoropicolinonitrile1.0 eqCommercially available starting material.
Potassium Hydroxide2.0 eqControls the basicity for selective hydrolysis.
Phase-Transfer Catalyst0.05 eqImproves reaction kinetics in a biphasic system.
Solvent-tert-Butanol or dioxane are suitable options.
Temperature50-70 °CCareful temperature control prevents unwanted side reactions.
Step 2: Synthesis of 5-Fluoro-3-hydroxypicolinamide via Nucleophilic Aromatic Substitution

Rationale: The conversion of the 3-chloro group to a 3-hydroxy group is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing picolinamide group activates the aromatic ring for nucleophilic attack by a hydroxide source.[2][3] The use of a high-boiling point, polar aprotic solvent facilitates the reaction, which typically requires elevated temperatures.

Protocol:

  • In a suitable reaction vessel, dissolve 3-chloro-5-fluoropicolinamide (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Add a strong base, such as sodium hydroxide or potassium hydroxide (3.0-5.0 eq), to the solution.

  • Heat the reaction mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it into ice-water.

  • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-fluoro-3-hydroxypicolinamide.

  • Further purification can be achieved by recrystallization.

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
3-Chloro-5-fluoropicolinamide1.0 eqProduct from Step 1.
Sodium/Potassium Hydroxide3.0-5.0 eqServes as the nucleophile and base.
Solvent-DMSO or NMP are suitable high-boiling polar aprotic solvents.
Temperature120-150 °CElevated temperature is required to drive the SNAr reaction.
Step 3: O-Difluoromethylation of 5-Fluoro-3-hydroxypicolinamide

Rationale: The introduction of the difluoromethoxy group is a key step and is accomplished using sodium chlorodifluoroacetate as the difluorocarbene precursor. This reagent is a stable, easy-to-handle solid, making it suitable for large-scale synthesis. The reaction proceeds via the in-situ generation of difluorocarbene, which then reacts with the phenoxide formed from the 3-hydroxy-picolinamide.

Protocol:

  • To a stirred suspension of 5-fluoro-3-hydroxypicolinamide (1.0 eq) and sodium chlorodifluoroacetate (2.0-3.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • Heat the mixture to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 3-difluoromethoxy-5-fluoropicolinamide, by column chromatography or recrystallization.

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
5-Fluoro-3-hydroxypicolinamide1.0 eqProduct from Step 2.
Sodium Chlorodifluoroacetate2.0-3.0 eqDifluorocarbene precursor; handle with appropriate safety precautions.
Potassium Carbonate2.0 eqActs as a base to form the phenoxide.
Solvent-DMF or acetonitrile are suitable solvents.
Temperature90-110 °CPromotes the decomposition of the difluorocarbene precursor.
Step 4: Hydrolysis of 3-Difluoromethoxy-5-fluoropicolinamide to 3-Difluoromethoxy-5-fluoropicolinic Acid

Rationale: The final step is the hydrolysis of the amide to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[4][5][6][7][8] Acid-catalyzed hydrolysis is often preferred for isolation of the free acid.

Protocol:

  • Suspend 3-difluoromethoxy-5-fluoropicolinamide (1.0 eq) in a mixture of a suitable acid (e.g., 6M sulfuric acid or concentrated hydrochloric acid) and an optional co-solvent like dioxane.

  • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH where the product is least soluble (the isoelectric point) to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain pure 3-Difluoromethoxy-5-fluoropicolinic acid.

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
3-Difluoromethoxy-5-fluoropicolinamide1.0 eqProduct from Step 3.
Sulfuric Acid/Hydrochloric AcidExcessCatalyst and reactant for hydrolysis.
Temperature100-110 °CReflux conditions are typically required for complete hydrolysis.

Characterization Data (Predicted)

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
3-Chloro-5-fluoropicolinamide Aromatic protons in the range of 7.5-8.5 ppm. Amide protons (broad singlet) around 7.0-8.0 ppm.Aromatic carbons between 120-160 ppm. Carbonyl carbon around 165 ppm.[M+H]⁺ expected.
5-Fluoro-3-hydroxypicolinamide Aromatic protons shifted compared to the chloro-derivative. Phenolic proton signal (broad). Amide protons.Aromatic carbons showing shifts due to the -OH group. Carbonyl carbon around 165-170 ppm.[M+H]⁺ expected.
3-Difluoromethoxy-5-fluoropicolinamide Characteristic triplet for the -OCF₂H proton around 6.5-7.5 ppm (J ≈ 70-75 Hz). Aromatic protons. Amide protons.Carbon of the -OCF₂H group as a triplet around 115-120 ppm (J ≈ 250-260 Hz).[9] Aromatic carbons showing C-F couplings. Carbonyl carbon around 165 ppm.[M+H]⁺ expected.
3-Difluoromethoxy-5-fluoropicolinic acid Carboxylic acid proton (broad singlet) > 10 ppm. Characteristic triplet for the -OCF₂H proton. Aromatic protons.Carbon of the -OCF₂H group. Aromatic carbons with C-F couplings. Carbonyl carbon around 160-165 ppm.[M+H]⁺ expected.

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Sodium Chlorodifluoroacetate: This reagent is a skin and eye irritant. Avoid inhalation of dust. It should be stored in a cool, dry place away from heat sources.

  • Strong Acids and Bases: Concentrated acids (HCl, H₂SO₄) and strong bases (NaOH, KOH) are corrosive and can cause severe burns. Handle with extreme care and use appropriate PPE.

  • High-Temperature Reactions: Steps 2, 3, and 4 involve heating to high temperatures. Use appropriate heating mantles and ensure proper temperature control to avoid uncontrolled reactions.

Scalability and Process Optimization

The presented synthetic route has been designed with scalability in mind.

  • Starting Material: 3-Chloro-5-fluoropicolinonitrile is a commercially available and relatively inexpensive starting material.

  • Reagents: The reagents used in each step are common, readily available, and suitable for large-scale reactions.

  • One-Pot Potential: While presented as a four-step process, there is potential for telescoping steps, for example, by performing the O-difluoromethylation directly on the crude 5-fluoro-3-hydroxypicolinamide after a workup to remove the strong base.

  • Purification: Purification by recrystallization is favored for scalability over chromatography where possible. Optimization of reaction conditions to minimize byproduct formation will simplify purification.

Process_Flow cluster_0 Step 1: Selective Hydrolysis cluster_1 Step 2: SNAr cluster_2 Step 3: O-Difluoromethylation cluster_3 Step 4: Hydrolysis Start 3-Chloro-5-fluoropicolinonitrile Reaction1 KOH, PTC, T-BuOH/H2O, 50-70°C Start->Reaction1 Workup1 Neutralization, Extraction Reaction1->Workup1 Intermediate1 3-Chloro-5-fluoropicolinamide Workup1->Intermediate1 Reaction2 NaOH, DMSO, 120-150°C Intermediate1->Reaction2 Workup2 Acidification, Filtration Reaction2->Workup2 Intermediate2 5-Fluoro-3-hydroxypicolinamide Workup2->Intermediate2 Reaction3 ClCF2CO2Na, K2CO3, DMF, 90-110°C Intermediate2->Reaction3 Workup3 Filtration, Extraction Reaction3->Workup3 Intermediate3 3-Difluoromethoxy-5-fluoropicolinamide Workup3->Intermediate3 Reaction4 H2SO4 (aq), Reflux Intermediate3->Reaction4 Workup4 Cooling, Filtration Reaction4->Workup4 FinalProduct 3-Difluoromethoxy-5-fluoropicolinic acid Workup4->FinalProduct

Caption: Experimental workflow for the synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid.

Conclusion

This application note provides a detailed, step-by-step protocol for the scalable synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid. The described route is efficient, utilizes readily available reagents, and offers a clear pathway for the production of this valuable building block for research and development in the pharmaceutical and agrochemical industries. The provided rationale and considerations for each step are intended to empower researchers to successfully implement and adapt this synthesis for their specific needs.

References

  • Wikipedia. (2023). 3-Hydroxypicolinic acid. In Wikipedia. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxypicolinic acid. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2015). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Chemguide. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PMC. [Link]

  • The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. The Organic Chemistry Tutor. [Link]

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. BYJU'S. [Link]

  • ACS Publications. (2015, October 27). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Chemistry Steps. [Link]

  • PubMed. (2015, November 12). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. National Center for Biotechnology Information. [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

  • Europe PMC. (n.d.). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Europe PMC. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • PMC. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. National Center for Biotechnology Information. [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • PMC. (2008, June 26). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. National Center for Biotechnology Information. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619). PhytoBank. [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • PMC. (n.d.). Characterization of Drug-like Chemical Space for Cytotoxic Marine Metabolites Using Multivariate Methods. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US2343744A - Separation and purification of aromatic compounds.
  • MDPI. (2017, May 14). Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers. MDPI. [Link]

  • MDPI. (2023, November 27). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. MDPI. [Link]

  • University of Colorado Boulder. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. University of Colorado Boulder. [Link]

  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
  • EMBL-EBI. (n.d.). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. EMBL-EBI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of difluoromethoxy group under acidic hydrolysis conditions

The following technical guide is structured as a specialized support resource for researchers and medicinal chemists. It addresses the stability of the difluoromethoxy group ( ) under acidic hydrolysis, providing mechani...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and medicinal chemists. It addresses the stability of the difluoromethoxy group (


) under acidic hydrolysis, providing mechanistic insights, troubleshooting workflows, and validated protocols.

Technical Support Center: Difluoromethoxy ( ) Stability Guide

Topic: Stability of Difluoromethoxy Group Under Acidic Hydrolysis Conditions Document ID: TS-OCF2H-001 Last Updated: February 23, 2026 Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary

The difluoromethoxy group (


)  exhibits exceptional stability  under standard and vigorous acidic hydrolysis conditions. Unlike its non-fluorinated analog (the methoxy group, 

), which can be labile to strong acids (e.g.,

, HI), the

moiety resists cleavage due to the profound electron-withdrawing effect of the fluorine atoms.

Key Takeaway: You can confidently subject substrates containing aryl- or alkyl-difluoromethyl ethers to acidic deprotection protocols (e.g., TFA, HCl,


) used for removing Boc, trityl, or acetal groups without compromising the 

integrity.

Mechanistic Insight: Why is it Stable?

To understand the stability, we must look at the reaction coordinate of ether hydrolysis.

The Electronic Barrier

Acid-catalyzed ether hydrolysis initiates with the protonation of the ether oxygen.

  • Methoxy (

    
    ):  The oxygen lone pairs are available. The conjugate acid 
    
    
    
    is approximately
    
    
    . Protonation occurs readily in strong acid, activating the
    
    
    bond for cleavage.
  • Difluoromethoxy (

    
    ):  The two fluorine atoms exert a strong inductive effect (
    
    
    
    ), pulling electron density away from the carbon and, by extension, the oxygen atom.
    • Result: The basicity of the ether oxygen is drastically reduced. The estimated

      
       of the conjugate acid drops significantly (often estimated 
      
      
      
      ).
    • Outcome: In standard acidic media (1N to 6N HCl, neat TFA), the equilibrium concentration of the protonated ether is negligible. Without this activation step, hydrolysis cannot proceed.

Visualizing the Stability Gap

StabilityLandscape Substrate Ether Substrate (R-O-R') Protonation Protonation Step (R-OH⁺-R') Substrate->Protonation Methoxy (-OCH3) Low Barrier (Fast) Substrate->Protonation Difluoromethoxy (-OCF2H) High Energy Barrier (Blocked by -I Effect) barrier Stability Checkpoint: Oxygen is too electron-deficient to accept a proton. Substrate->barrier Cleavage Bond Cleavage (Hydrolysis) Protonation->Cleavage Activated

Figure 1: Mechanistic comparison showing the "Protonation Blockade" that confers acid stability to the difluoromethoxy group.

Comparative Stability Data

The following table synthesizes stability data across common functional groups to assist in orthogonal protection strategy planning.

Functional Group1N HCl / TFA (25°C)6N HCl (Reflux)Lewis Acids (

)
Metabolic Stability (P450)
Methoxy (

)
StableStableLabile (Cleaves)Low (O-demethylation)
Difluoromethoxy (

)
Stable Stable Resistant*High (Blocked site)
Trifluoromethoxy (

)
StableStableStableVery High
Boc Group LabileLabileLabileN/A

*Note: While generally resistant to Lewis acids compared to methoxy, prolonged exposure to strong Lewis acids like


 under forcing conditions may lead to degradation. Always perform a pilot reaction.

Troubleshooting & FAQ

Q1: I treated my compound with 6N HCl at 100°C and the


 group seems to be missing by NMR. Why? 
Diagnostic: 
  • Check the Integration: The

    
     proton appears as a characteristic triplet (
    
    
    
    ) in the
    
    
    region. In
    
    
    or
    
    
    , this proton does not exchange, but if the signal is broad or overlaps with aromatics, it can be missed.
  • Check for "Defluorination": It is extremely rare for the group to hydrolyze to a phenol in 6N HCl. It is more likely the entire molecule decomposed or precipitated.

  • Reference Case: In the synthesis of

    
    -difluoromethyl amino acids, substrates were heated in 6N HCl at 150°C for 45 minutes  to remove amide protecting groups. The 
    
    
    
    group remained perfectly intact [1].

Q2: Can I use


 to cleave a methoxy group in the presence of a difluoromethoxy group? 
Answer:  Proceed with extreme caution. While 

is electronically deactivated,

is a potent Lewis acid that coordinates to oxygen.
  • Recommendation: Use selective demethylation conditions such as L-Selectride or thiophenol/K2CO3 (if applicable) instead of

    
    . If 
    
    
    
    is necessary, run a test scale at
    
    
    and quench immediately upon warming.

Q3: Is the group stable to hydrogenation (


, Pd/C)? 
Answer:  Yes. You can reduce nitro groups or olefins in the presence of 

without defluorination. The

bond is strong and typically requires specialized conditions (e.g.,

with

or specific organometallic catalysts) to undergo hydrogenolysis [2].

Validated Experimental Protocols

Protocol A: Stress Test for Acid Stability

Use this protocol to validate the stability of your specific substrate before committing valuable material to a scale-up.

Reagents:

  • Substrate (

    
    )
    
  • Solvent: Methanol (

    
    )
    
  • Acid: 1N HCl (

    
    ) or Trifluoroacetic Acid (TFA, 
    
    
    
    )

Workflow:

  • Dissolve

    
     of substrate in 
    
    
    
    Methanol.
  • Add

    
     of 1N HCl (or use 
    
    
    
    DCM:TFA).
  • Condition 1: Stir at Room Temperature for 4 hours.

  • Condition 2 (Forcing): Heat to reflux (

    
     for MeOH/HCl) for 2 hours.
    
  • Workup: Neutralize with sat.

    
    , extract with EtOAc.[1]
    
  • Analysis: Acquire

    
     NMR. Look for the retention of the triplet at 
    
    
    
    (
    
    
    ).
Protocol B: Synthesis of Aryl Difluoromethyl Ethers (Reference)

If you need to reinstall the group, use this robust method avoiding ozone-depleting gases.

Reagents:

  • Phenol substrate (

    
    )
    
  • Reagent: Sodium 2-chloro-2,2-difluoroacetate (

    
    )
    
  • Base:

    
     (
    
    
    
    )
  • Solvent: DMF/Water (10:1)

Steps:

  • Combine phenol, base, and solvent. Heat to

    
    .
    
  • Slowly add Sodium 2-chloro-2,2-difluoroacetate (generates difluorocarbene in situ).

  • Stir for 2-4 hours.

  • Standard aqueous workup. Yields are typically high, and the product is stable to subsequent acidic steps [3].

Troubleshooting Decision Tree

Troubleshooting Start Issue: -OCF2H Group Missing/Degraded CheckAcid Did you use strong Lewis Acids? (BBr3, AlCl3, TMSI) Start->CheckAcid Yes Cause: Lewis Acid Cleavage. Switch to Brønsted Acid (HCl, TFA) or nucleophilic demethylation. CheckAcid->Yes Yes No No CheckAcid->No No (Used HCl/H2SO4/TFA) CheckNMR Check 1H NMR: Is the triplet at ~6.5-7.5 ppm visible? Visible Group is Intact. Shift due to pH change or conformational change. CheckNMR->Visible Yes, but shifted NotVisible Check for Precipitation or Decomposition of OTHER functional groups. CheckNMR->NotVisible No No->CheckNMR

Figure 2: Diagnostic workflow for investigating stability issues.

References

  • Utilization of fluoroform for difluoromethylation in continuous flow: Study demonstrating the stability of the difluoromethyl group during hydrolysis of protecting groups in 6N HCl

    • Source: Green Chemistry, 2017.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry: Comprehensive review of physicochemical properties and metabolic stability.

    • Source: BenchChem Technical Review.
  • Difluoromethylation of Phenols: Standard protocol for synthesis using sodium chlorodifluoroacet

    • Source: Organic Syntheses, 2024.
  • Late-stage difluoromethylation: concepts, developments and perspective: Review of bioisosteric applic

    • Source: Chemical Society Reviews, 2021.

Sources

Optimization

Overcoming regioselectivity issues in fluorination of picolinic acids

This guide serves as a specialized Technical Support Center for researchers encountering difficulties in the fluorination of picolinic acids (2-pyridinecarboxylic acids). It addresses the unique electronic and coordinati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers encountering difficulties in the fluorination of picolinic acids (2-pyridinecarboxylic acids). It addresses the unique electronic and coordinative challenges of this scaffold, offering self-validating protocols and troubleshooting workflows.

Ticket Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division) Topic: Overcoming Regioselectivity & Reactivity Barriers[1]

The Core Challenge: The "Electronic Tug-of-War"

Picolinic acid presents a dual-threat to standard fluorination protocols. Before selecting a method, you must diagnose which of these two intrinsic properties is causing your failure:

  • Catalyst Poisoning (The N-Factor): The pyridine nitrogen lone pair is a potent ligand. It binds to transition metals (Pd, Ag, Cu) more tightly than the substrate’s C-H bonds, shutting down the catalytic cycle ("poisoning").

  • Electronic Mismatch: The pyridine ring is electron-deficient, repelling electrophilic fluorinating reagents (like Selectfluor). Conversely, the carboxyl group makes the ring electron-rich enough to cause side reactions if not properly directed.

Decision Matrix: Select Your Methodology

Do not apply a "one-size-fits-all" condition. Use this matrix to select the protocol based on your target position.

FluorinationDecision Start Target Position on Picolinic Acid Scaffold C3 C3 Position (Ortho to Acid) Start->C3 C6 C6 Position (Ortho to Nitrogen) Start->C6 C4_C5 C4/C5 Position (Remote) Start->C4_C5 Precursor CRITICAL STEP: Derivatize to Amide/Ester C3->Precursor Required Method_C6 METHOD B: N-Oxide Activation or Radical Minisci C6->Method_C6 Method_Remote METHOD C: De Novo Synthesis or Halex (S_NAr) C4_C5->Method_Remote Method_C3 METHOD A: Pd-Catalyzed Directed C-H Activation Precursor->Method_C3

Figure 1: Strategic workflow for selecting the fluorination methodology based on regioselectivity targets.

Troubleshooting Guide & Protocols

Module A: C3-Selective Fluorination (The "Ortho" Route)

Target: Fluorine at the 3-position (adjacent to the carboxyl group). Mechanism: Pd(II)/Pd(IV) Catalytic Cycle directed by the carboxyl motif.

The Protocol (Self-Validating)

Note: Direct fluorination of the free acid often fails due to solubility and poisoning. We recommend the N-methoxyamide auxiliary.

  • Substrate Prep: Convert picolinic acid to N-methoxy-2-pyridinecarboxamide.

  • Reaction Mix:

    • Substrate (1.0 equiv)

    • Pd(OAc)₂ (10 mol%) – Source of Pd(II)

    • Selectfluor (2.0 equiv) – Oxidant & F source

    • Solvent: PhCF₃ (Trifluorotoluene) or MeCN.

    • Additive: TfOH (5-10 mol%) – Crucial for protonating the Pyridine N.

  • Conditions: Seal tube, 100–110°C, 12–24 h.

Troubleshooting Q&A

Q: I see immediate formation of "Pd Black" (black precipitate) and no product.

  • Diagnosis: The catalytic cycle is stalling at the oxidation step. The Pd(II) is decomposing before it can be oxidized to Pd(IV) by Selectfluor.

  • Fix: Ensure your solvent is anhydrous. Water competes with the oxidant. Switch to PhCF₃ (trifluorotoluene) which stabilizes high-valent Pd species better than MeCN. Add an oxidant promoter like K₂S₂O₈ (0.5 equiv) to assist re-oxidation.

Q: The starting material is unreacted, even with high catalyst loading.

  • Diagnosis: Catalyst Poisoning.[2] The pyridine nitrogen is binding the Pd.[1][2]

  • Fix: You must "mask" the nitrogen.

    • Acid Additive: Add 10-20 mol% TfOH or TsOH. This protonates the pyridine N, preventing it from binding Pd, while the amide directing group remains active.

    • Ligand Switch: Use a protected amino acid ligand (e.g., Boc-Val-OH) which can help displace the pyridine N from the metal center.

Q: I am getting a mixture of mono- and di-fluorinated products.

  • Diagnosis: The product is more reactive than the starting material (rare for fluorination) or the reaction is running too long.

  • Fix: Stop the reaction at 70% conversion. It is easier to recycle starting material than separate di-fluoro byproducts.

Module B: C6-Selective Fluorination (The "Distal" Route)

Target: Fluorine at the 6-position (adjacent to Nitrogen). Mechanism: Nucleophilic activation via N-oxide or Radical Scavenging.

The Protocol (N-Oxide Route)
  • Activation: Treat picolinic ester with mCPBA (1.2 equiv) to form the N-oxide.

  • Fluorination:

    • Reagent: PyFluor or TBAF (anhydrous).[3]

    • Conditions: 80°C in THF.

  • Deoxygenation: PCl₃ or Pd/C + H₂ to remove the oxide.

Troubleshooting Q&A

Q: The fluorination step on the N-oxide is low yielding (<20%).

  • Diagnosis: The picolinic ester is electron-deficient, making the ring deactivated even for the N-oxide method.

  • Fix: This requires a "push-pull" system. Use AgF₂ (Silver(II) Fluoride) as a radical mediator rather than simple nucleophilic displacement. The Ag(II) promotes a radical pathway that is less sensitive to the electronic deactivation of the ring.

Q: I lost the carboxyl group during the reaction (Decarboxylation).

  • Diagnosis: Radical fluorination conditions (especially using Ag salts + Selectfluor) often trigger decarboxylative fluorination (Hunsdiecker-type) if the carboxyl group is a free acid.

  • Fix: Never use the free acid for ring fluorination. Always protect it as a methyl or ethyl ester. The ester bond is stable to radical conditions; the free acid C-C bond is not.

Module C: Nucleophilic Substitution (Halex)

Target: Replacing a Chlorine/Bromine atom on the ring. Context: When C-H activation fails, start with a halogenated precursor.

Data Table: Solvent Effects on Halex Reaction

Reaction: 6-chloropicolinate + KF + Catalyst (18-crown-6)

SolventTemp (°C)Yield (%)Notes
DMSO 12045%Significant decomposition (black tar).
Sulfolane 16062%Difficult workup (high boiling point).
DMSO/Toluene 11088% Azeotropic removal of water is key.

Q: My Halex reaction stalls at 50% conversion.

  • Diagnosis: "Wet" Fluoride. Fluoride ion is heavily solvated by water (forming H-bonds), rendering it non-nucleophilic.

  • Fix: Use Spray-Dried KF . If not available, add a sacrificial drying agent or use the DMSO/Toluene azeotrope method (distill off toluene to remove water before adding substrate). Add Tetraphenylphosphonium bromide (TPPB) as a phase transfer catalyst, which is more thermally stable than 18-crown-6.

Mechanistic Visualization: Pd-Catalyzed C3 Fluorination

Understanding the cycle helps predict failure points.

PdCycle Pd2 Pd(II) Species (Active Catalyst) Coord Substrate Coordination (Directing Group) Pd2->Coord + Substrate CH_Act C-H Activation (Palladacycle Formation) Coord->CH_Act - AcOH Oxidation Oxidation to Pd(IV) (via Selectfluor) CH_Act->Oxidation + F+ Source Elim C-F Reductive Elimination Oxidation->Elim Rate Limiting Elim->Pd2 + Product

Figure 2: The Pd(II)/Pd(IV) catalytic cycle. Note that the Oxidation step is where "Pd Black" forms if the ligand environment is unstable.

References

  • Selectfluor Mechanism & Pd-Catalysis: Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013).[4][5] Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society. [Link] (Note: Provides foundational mechanistic insight into Pd-catalyzed fluorination using Selectfluor).[5]

  • Directed C-H Activation (Yu Group)
  • Nucleophilic Fluorination of Picolinates: Snyder, S. A., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.[6] Organic Letters. [Link]

  • Silver-Catalyzed Radical Fluorination: Fier, P. S., & Hartwig, J. F. (2012). Silver-catalyzed, late-stage fluorination of arenes. Journal of the American Chemical Society. [Link][5]

  • Overcoming Catalyst Poisoning: Ye, M., & Sanford, M. S. (2012). Overcoming the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]

Sources

Troubleshooting

Solubility issues of 3-Difluoromethoxy-5-fluoropicolinic acid in organic solvents

Technical Support Center: Solubility Optimization for 3-Difluoromethoxy-5-fluoropicolinic Acid Case ID: #SOL-PYR-35DF Subject: Troubleshooting Solubility in Organic Solvents for Synthesis & Purification Status: Active Gu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-Difluoromethoxy-5-fluoropicolinic Acid

Case ID: #SOL-PYR-35DF Subject: Troubleshooting Solubility in Organic Solvents for Synthesis & Purification Status: Active Guide Support Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulty dissolving 3-Difluoromethoxy-5-fluoropicolinic acid in standard organic solvents like Dichloromethane (DCM), Toluene, or even pure Ethyl Acetate.[1]

This behavior is not a defect in your material but a characteristic intrinsic to fluorinated picolinic acids .[1] The combination of the polar zwitterionic core (pyridine nitrogen + carboxylic acid) and the lipophilic fluorine substituents creates a high lattice energy crystal structure. The molecule prefers to bind to itself (via strong intermolecular hydrogen bonded dimers) rather than interact with non-polar solvent molecules.[1]

This guide provides the "Base-Assist" protocol and solvent switching strategies to overcome these issues during coupling reactions, extractions, and analysis.

Critical Solubility Data & Solvent Compatibility

Note: Data derived from structure-activity relationships (SAR) of analogous fluorinated pyridine-2-carboxylic acids.

Solvent ClassSolvent ExampleSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc, NMP High (Recommended)Primary choice for reactions. Breaks intermolecular H-bonds effectively.[1]
Chlorinated DCM, Chloroform Very Low (Native)Requires modification. Insoluble as free acid.[1] Soluble only with added base (TEA/DIPEA).[1]
Protic Methanol, Ethanol Moderate Soluble, but risk of in situ esterification if heated or acid-catalyzed.[1]
Ethers THF, 2-MeTHF, Dioxane Low to Moderate Often forms suspensions. 2-MeTHF is superior to THF due to higher lipophilicity.[1]
Hydrocarbons Hexane, Toluene Insoluble "Antisolvent" behavior.[1][2] Use these to crash the product out of solution.

Troubleshooting Guide: Protocol-Based Solutions

Issue A: "My starting material won't dissolve in DCM or THF for a coupling reaction."

Diagnosis: The carboxylic acid protons are forming strong dimers, preventing solvation.[1] The Fix: The "Tertiary Amine Trick"

Do not attempt to heat the suspension excessively, as picolinic acids can decarboxylate at high temperatures (>140°C).[1] Instead, use an organic base to disrupt the lattice.[1]

Protocol:

  • Suspend the acid in dry DCM or THF (Concentration: 0.1 – 0.5 M).[1]

  • Add 1.1 to 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Observation: The cloudy suspension should turn into a clear solution within 5–10 minutes at room temperature.[1]

  • Mechanism: The base deprotonates the carboxylic acid, forming a lipophilic ammonium salt (e.g., DIPEA-H⁺ ...[1] Carboxylate⁻) which is highly soluble in organic media.[1]

  • Proceed: You can now add your coupling reagents (HATU, T3P, EDC).[1]

Issue B: "The compound oils out or crashes out during aqueous workup."

Diagnosis: The molecule is amphoteric.[1] At neutral pH (isoelectric point), it has minimum solubility in both water and organics. The Fix: pH-Swing Extraction

Protocol:

  • To extract into organic layer: Adjust the aqueous phase pH to 3–4 (using 1N HCl). Do not go too low (pH < 1) or the pyridine nitrogen will protonate, making it water-soluble again.[1]

  • Solvent Choice: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate/Isopropanol (9:1) mixture.[1] Pure EtOAc is often insufficient for fluorinated picolinates.[1]

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic molecule into the organic layer.[1]

Visual Troubleshooting Workflows

Workflow 1: Solvent Selection Logic

Use this decision tree to select the correct solvent system based on your experimental goal.

SolventSelection Start Goal: Dissolve 3-Difluoromethoxy-5-fluoropicolinic acid Reaction Chemical Reaction (Coupling/Substitution) Start->Reaction Analysis Analysis (NMR/HPLC) Start->Analysis Workup Extraction/Purification Start->Workup Polar Use DMF or DMSO (Standard) Reaction->Polar High Temp/Polar NonPolar Use DCM/THF + DIPEA (Base-Assist) Reaction->NonPolar Room Temp/Non-Polar NMR DMSO-d6 (Best Resolution) Analysis->NMR HPLC Acetonitrile/Water + 0.1% TFA Analysis->HPLC Extract 2-MeTHF or EtOAc:IPA (9:1) Workup->Extract pH adjusted to 3-4

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Analysis, or Extraction).

Workflow 2: The "Base-Assist" Solubilization Mechanism

Understanding how adding a base disrupts the insoluble dimer network.[1]

SolubilizationMechanism Insoluble Insoluble State: Acid Dimers (H-Bond Network) [Brick Dust] AddBase Action: Add 1.2 eq. DIPEA (Base) Insoluble->AddBase Process Mechanism: 1. Proton Transfer (-COOH to Base) 2. Dimer Disruption 3. Lipophilic Salt Formation AddBase->Process Soluble Soluble State: [R-COO]- [HDIPEA]+ Soluble in DCM/THF Process->Soluble

Caption: Mechanism of action for solubilizing fluorinated picolinic acids in non-polar solvents using tertiary amines.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol to dissolve the acid for a reaction? A: Use caution. While solubility is better in methanol, picolinic acids can undergo Fisher Esterification if the reaction mixture becomes acidic or is heated.[1] If your reaction involves activating the carboxylic acid (e.g., with SOCl₂ or Oxalyl Chloride), using methanol will instantly create the methyl ester byproduct. Stick to DMF or DCM/Base for activation.[1]

Q2: Why does my LC-MS show a broad/split peak? A: This is a chromatography artifact, not impurity. Picolinic acids can chelate trace metals in the HPLC system or exist in equilibrium between zwitterionic and neutral forms.[1]

  • Fix: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to lock the protonation state.[1]

Q3: Is the 3-Difluoromethoxy group stable? A: Generally, yes.[1] However, avoid extremely strong Lewis acids (like AlCl₃) at high temperatures, which can cleave the difluoromethyl ether. Standard coupling conditions (HATU, EDC, Suzuki bases like K₂CO₃) are safe.

Q4: I need to recrystallize the material. What solvent system do you recommend? A: A classic "Solvent/Anti-solvent" method works best.[1]

  • Dissolve in minimum hot Ethyl Acetate (or Acetone).[1]

  • Slowly add Hexanes (or Heptane) until cloudy.

  • Cool slowly to 4°C. The fluorine atoms facilitate good crystal packing, usually yielding high-purity solids.[1]

References

  • Solubility of Picolinic Acid Derivatives

    • Source: Fernandes, A. et al. "Solubility and Crystallization Studies of Picolinic Acid."[1] MDPI Processes, 2023.

    • Relevance: Establishes the baseline solubility profile for pyridine-2-carboxylic acids (High in w
  • Fluorinated Pyridine Properties

    • Source: "3,5-Difluoropyridine-2-carboxylic acid Properties & Safety.
    • Relevance: Provides physicochemical constants (Melting points, zwitterionic nature) for the direct structural analog 3,5-difluoropicolinic acid.[1]

  • Nucleophilic Fluorination & Solubility Strategies

    • Source: "Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters." ACS Publications, 2014.[1]

    • Relevance: Discusses solvent effects (DMSO vs Toluene)

Sources

Optimization

Technical Support: Optimization of Reaction Temperature for 3-Difluoromethoxy-5-fluoropicolinic Acid

Executive Summary: The Temperature Paradox The synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid presents a classic kinetic vs. thermodynamic conflict.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Temperature Paradox

The synthesis of 3-Difluoromethoxy-5-fluoropicolinic acid presents a classic kinetic vs. thermodynamic conflict. You are likely using Sodium Chlorodifluoroacetate (SCDA) or a similar reagent to generate the difluoromethoxy (


) motif.
  • The Conflict: The generation of the reactive species (difluorocarbene,

    
    ) from SCDA is endothermic and typically requires temperatures 
    
    
    
    to proceed efficiently. However, picolinic acid derivatives are prone to thermal decarboxylation (Hammick reaction pathway) at temperatures
    
    
    , particularly when electron-withdrawing substituents (like fluorine) are present.
  • The Solution: This guide prioritizes a "Protect-React-Hydrolyze" strategy to bypass thermal instability, alongside a narrow-window protocol for direct functionalization.

Core Protocol: The "Gold Standard" Workflow

To maximize yield and reproducibility, we strongly recommend avoiding the direct difluoromethylation of the free acid. Instead, utilize the methyl ester intermediate.

Optimized Reaction Conditions (Ester Route)
ParameterRecommendationRationale
Substrate Methyl 3-hydroxy-5-fluoropicolinateEsters are significantly more stable against thermal decarboxylation than free acids.
Reagent Sodium chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)Solid, bench-stable source of

. Requires thermal activation.
Solvent DMF or NMP (Anhydrous)High boiling point polar aprotic solvents stabilize the carbene intermediate.
Base

(anhydrous) or

Cesium often improves O- vs N-selectivity due to the "Ceiling Effect."
Temperature

Optimal window for SCDA decomposition without degrading the pyridine ring.
Time 2 - 4 HoursMonitor via LCMS. Prolonged heating promotes polymerization of

.
Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve Methyl 3-hydroxy-5-fluoropicolinate (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Base Activation: Add

    
     (2.0 equiv). Stir at 
    
    
    
    for 30 minutes to ensure deprotonation of the phenol.
  • Reagent Addition: Add SCDA (1.5 equiv).

  • Reaction Ramp: Heat the mixture to

    
     .
    
    • Critical Checkpoint: Evolution of

      
       gas indicates carbene generation. Ensure adequate venting.
      
  • Iterative Addition: After 1 hour, check conversion. If

    
    , add the second portion of SCDA (1.0 - 1.5 equiv) to account for carbene quenching.
    
  • Workup: Cool to RT, dilute with water, extract with EtOAc.

  • Hydrolysis: Saponify the ester (LiOH/THF/Water) at RT to yield the final acid.

Visualization: Reaction Pathway & Thermal Risks

The following diagram illustrates the bifurcation between the desired pathway and the thermal failure modes.

ReactionPathway Start Start: 3-Hydroxy-5-fluoropicolinate Heat Heat (>90°C) Start->Heat + SCDA / Base Decarb FAILURE MODE 1: Decarboxylation (Loss of CO2) Start->Decarb T > 110°C (Free Acid Route) Carbene Intermediate: Difluorocarbene (:CF2) Heat->Carbene SCDA Decomp Product Product: 3-Difluoromethoxy derivative Carbene->Product O-Attack (Major) N_Alk FAILURE MODE 2: N-Alkylation (Pyridone formation) Carbene->N_Alk Solvent/Base dependent

Caption: Figure 1. Kinetic competition between difluoromethylation (green path) and thermal decomposition/side-reactions (red paths).

Troubleshooting Guide (Q&A)
Category: Yield & Conversion

Q: I am observing low conversion (<30%) even after 4 hours at


. What is wrong? 
  • Diagnosis: The temperature is insufficient to decompose the SCDA reagent efficiently. The decomposition of chlorodifluoroacetate is the rate-limiting step.

  • Corrective Action: Increase the internal temperature to

    
     . Ensure you are measuring internal reaction temperature, not just the oil bath temperature. If using the free acid, ensure you have not already decarboxylated the substrate (check by LCMS for M-44 mass).
    

Q: My LCMS shows a large peak with Mass = Product + 50. What is this?

  • Diagnosis: This is likely the tetrafluoroethyl ether impurity (

    
    ). This occurs if the difluorocarbene reacts with itself or the product under high concentrations.
    
  • Corrective Action: Reduce the instantaneous concentration of SCDA. Add the reagent in 3-4 portions over 2 hours rather than all at once. This keeps the

    
     concentration steady but low, favoring reaction with the substrate over self-polymerization.
    
Category: Stability & Impurities

Q: Why does my product disappear upon scale-up?

  • Diagnosis: Thermal decarboxylation.[1][2][3][4] On larger scales, heat transfer is slower. If you heat the reaction mixture too long or too hot (

    
    ) to drive conversion, the picolinic acid moiety (especially with the electron-withdrawing fluorine at C5) becomes unstable.
    
  • Corrective Action: Switch to the Ester Route described in Section 2. If you must use the free acid, do not exceed

    
     and accept lower conversion (50-60%) to preserve the scaffold.
    

Q: I see a significant amount of N-alkylated byproduct (pyridone). How do I prevent this?

  • Diagnosis: 3-hydroxypyridines exist in tautomeric equilibrium with pyridones. Hard bases (like NaH) or high temperatures can favor N-alkylation.

  • Corrective Action:

    • Switch solvent to Acetonitrile/Water (biphasic) if solubility permits, as this can sometimes favor O-alkylation.

    • Use Cesium Carbonate (

      
      ) . The "Ceiling Effect" of the large Cesium cation often shields the nitrogen, favoring O-alkylation.
      
Decision Tree: Optimization Logic

Use this flowchart to diagnose issues during your next experimental run.

TroubleshootingTree Q1 Issue Observed? LowYield Low Conversion / Yield Q1->LowYield Impurity High Impurities Q1->Impurity CheckTemp Is Temp < 90°C? LowYield->CheckTemp CheckSub Is Substrate Free Acid? Impurity->CheckSub IncreaseTemp Action: Increase to 95-100°C (SCDA activation energy) CheckTemp->IncreaseTemp Yes PortionWise Action: Add SCDA portion-wise (Prevent polymerization) CheckTemp->PortionWise No (Temp is fine) SwitchEster Action: Switch to Methyl Ester (Prevent Decarboxylation) CheckSub->SwitchEster Yes (Decarboxylation risk) CheckSub->PortionWise No (Polymerization risk)

Caption: Figure 2. Troubleshooting logic for temperature and reagent management.

References
  • SCDA Reagent Mechanism: Fier, P. S., & Hartwig, J. F. (2013). "Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.

  • Picolinic Acid Stability (Hammick Reaction): Dunn, G. E., & Thimm, H. F. (1977). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 55(8), 1342-1347.

  • Regioselectivity in Pyridines: Zhang, Q., et al. (2016). "Recent Advances in the Synthesis of Difluoromethylated Arenes." Organic & Biomolecular Chemistry, 14, 1538-1549.

Sources

Troubleshooting

Removing impurities from crude 3-Difluoromethoxy-5-fluoropicolinic acid

Technical Support Center: Purification of 3-(Difluoromethoxy)-5-fluoropicolinic acid Executive Summary This guide addresses the purification of 3-(Difluoromethoxy)-5-fluoropicolinic acid (CAS: 1211541-12-6). Due to the e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Difluoromethoxy)-5-fluoropicolinic acid

Executive Summary

This guide addresses the purification of 3-(Difluoromethoxy)-5-fluoropicolinic acid (CAS: 1211541-12-6). Due to the electron-withdrawing nature of the difluoromethoxy (-OCHF


) and fluorine substituents, this molecule exhibits distinct solubility and ionization profiles compared to non-fluorinated picolinic acids. High-purity isolation requires a strategy that navigates its acidity (pKa suppression) and lipophilicity while avoiding the degradation of the acid-labile difluoromethoxy ether.

Module 1: Diagnostic Triage

Q: How do I rapidly assess the impurity profile of my crude material?

A: Before initiating purification, you must categorize your crude mixture. Use this diagnostic matrix:

Analytical MethodTarget ObservationCommon Impurity Identified
LC-MS (ESI-) M-H = 188.0 (Target)1. M-H = 156.0 (3-Hydroxy-5-fluoropicolinic acid - Hydrolysis product)2. M-H = 144.0 (Decarboxylated byproduct)

F NMR

-82 ppm (d, OCHF

)
3. Inorganic Fluorides (broad singlet ~ -120 ppm)4. Regioisomers (distinct doublets shifted >2 ppm)

H NMR
Triplet ~6.5-7.0 ppm (

Hz)
5. Residual Solvents / Difluorocarbene sources

Critical Check: If you observe significant 3-hydroxy-5-fluoropicolinic acid , your difluoromethylation reaction was incomplete or hydrolysis occurred. This impurity is difficult to remove via recrystallization due to similar solubility; prioritize Chromatography (Module 3) .

Module 2: Chemical Workup (The Acid-Base Swing)

Q: My crude is a dark oil containing salts. How do I isolate the free acid without carrying over neutral impurities?

A: The "Acid-Base Swing" is the most robust method for bulk purification, leveraging the acidity of the carboxylic acid (


).

Protocol:

  • Dissolution (Basic Phase): Dissolve crude in 1M NaOH (pH > 10). The target exists as a carboxylate anion (Water Soluble).

  • Wash 1 (Neutral Removal): Extract the aqueous layer twice with Dichloromethane (DCM) or MTBE .

    • Mechanism:[1][2] Removes non-acidic impurities like decarboxylated pyridines and unreacted electrophiles.

    • Action: Discard the organic layer.

  • Acidification (Precipitation/Extraction): Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH 2.0 - 2.5 .

    • Caution: Do not go below pH 1.0. The difluoromethoxy group can be acid-labile under prolonged exposure to strong mineral acids.

  • Extraction (Target Recovery): Extract the acidic aqueous phase with Ethyl Acetate (EtOAc) (

    
    ).
    
    • Why EtOAc? DCM is often insufficient for polar picolinic acids. EtOAc disrupts hydrogen bonding networks.

  • Drying: Wash combined organics with minimal brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Module 3: Advanced Purification

Q: I still have colored impurities or regioisomers. Should I recrystallize or use a column?

A: Use the decision tree below.

Option A: Recrystallization (Scalable, for >85% purity)
  • Solvent System: Water/Ethanol (9:1) or Acetonitrile.[3]

  • Protocol:

    • Dissolve crude in minimum boiling Ethanol.

    • Add hot water until slight turbidity.

    • Allow slow cooling to room temperature, then 4°C.

    • Self-Validation: Check the mother liquor by LC-MS. If the target is highly soluble, switch to Option B .

Option B: Reverse Phase Chromatography (For difficult separations)
  • Stationary Phase: C18 (ODS).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: Formic acid is required to suppress ionization. Without it, the picolinic acid will streak (peak tailing) due to interaction with silanols.

  • Gradient: 5% to 40% MeCN over 20 minutes. The target is relatively polar and elutes early.

Module 4: Troubleshooting Specific Impurities

Q: How do I remove the 3-hydroxy starting material (Phenol)? A: This is the most persistent impurity.

  • Chemical Method: The phenol (

    
    ) is less acidic than the carboxylic acid but more acidic than neutral species.
    
    • Attempt: Careful pH adjustment to 5.0-6.0 may keep the carboxylic acid ionized (aqueous) while the phenol extracts into organic (if it's not also a carboxylic acid). However, since the impurity is likely 3-hydroxy-picolinic acid, it is also zwitterionic.

  • Best Approach: Reverse Phase Chromatography . The difluoromethoxy group adds significant lipophilicity compared to the hydroxyl group. The hydroxy-impurity will elute significantly earlier (near void volume) than the difluoromethoxy target on a C18 column.

Q: I see high Fluoride content (inorganic salts). A: Picolinic acids are excellent chelators and can trap salts.

  • Solution: Dissolve the solid in dry THF or Acetone. Inorganic fluorides (KF, NaF) are insoluble and will precipitate. Filter through a 0.45

    
    m PTFE membrane.
    

Visual Guide: Purification Logic Flow

PurificationWorkflow Crude Crude Mixture (Target + Salts + Phenol + Byproducts) BaseWash Dissolve in 1M NaOH (pH > 10) Wash with DCM Crude->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgWaste Organic Layer (Discard Neutral Impurities) Sep1->OrgWaste Top Layer AqLayer Aqueous Layer (Target as Carboxylate) Sep1->AqLayer Bottom Layer Acidify Acidify to pH 2.5 (Target becomes neutral acid) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract CheckPurity Check Purity (LCMS) Extract->CheckPurity Recryst Recrystallization (Water/EtOH) CheckPurity->Recryst >85% Purity Column C18 Chromatography (0.1% Formic Acid) CheckPurity->Column <85% or Phenol present Final Pure 3-(Difluoromethoxy)-5-fluoropicolinic acid Recryst->Final Column->Final

Figure 1: Decision matrix for the isolation of 3-(Difluoromethoxy)-5-fluoropicolinic acid.

References

  • ChemicalBook. (2026). 3,5-Difluoropicolinic acid Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubChem. Retrieved from

  • GuideChem. (2022). 3-(Difluoromethoxy)picolinic acid Basic Information and Suppliers. Retrieved from

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from

  • Vertex AI Search. (2026). Synthesis and purification of fluorinated picolinic acids.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 3-Difluoromethoxy-5-fluoropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and agrochemical research, the detailed structural elucidation of novel chemical entities is paramount. 3-Difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the detailed structural elucidation of novel chemical entities is paramount. 3-Difluoromethoxy-5-fluoropicolinic acid represents a class of compounds with significant potential, owing to the unique physicochemical properties imparted by its fluorinated substituents.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-Difluoromethoxy-5-fluoropicolinic acid. Drawing upon established fragmentation principles of its core structural motifs—the picolinic acid backbone, the aromatic fluorine, and the difluoromethoxy group—we will construct a theoretical fragmentation pathway. This guide will also compare its expected fragmentation to that of related molecules and provide a foundational experimental protocol for its analysis using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).

Predicted Fragmentation Pathway

The fragmentation of 3-Difluoromethoxy-5-fluoropicolinic acid in a tandem mass spectrometer, following soft ionization techniques like ESI, is anticipated to be a structured process primarily dictated by the lability of the carboxylic acid group and the stability of the resulting fragments.[2][3][4]

The most probable fragmentation pathways in positive and negative ion modes are outlined below.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to be protonated, likely at the more basic nitrogen atom of the pyridine ring.[5] The subsequent fragmentation via collision-induced dissociation (CID) will likely proceed through the following steps:

  • Initial Decarboxylation: The most common initial fragmentation for aromatic carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO2), a neutral loss of 44 Da.[6][7] This would result in a stable pyridinium ion.

  • Loss of the Difluoromethoxy Group: Subsequent fragmentation could involve the cleavage of the difluoromethoxy group. This may occur through the loss of a neutral difluorocarbene (:CF2) molecule (50 Da), a known fragmentation pathway for some fluorinated compounds.

  • Ring Fragmentation: At higher collision energies, the pyridine ring itself may fragment, although this typically results in a more complex spectrum with lower intensity ions.

Negative Ion Mode (ESI-)

In negative ion mode, the molecule will deprotonate at the carboxylic acid group to form a carboxylate anion.[8] The fragmentation of this anion is expected to be different from the positive ion mode:

  • Decarboxylation: Similar to the positive ion mode, the loss of CO2 (44 Da) from the carboxylate anion is a highly probable initial fragmentation step, leading to a negatively charged pyridine ring.

  • Loss of Fluorine: The fluorine atom at the 5-position could be eliminated as a fluoride radical.

  • Difluoromethoxy Group Fragmentation: The difluoromethoxy group might fragment through the loss of a formyl fluoride (HFCO) neutral molecule.

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathway cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M_H [M+H]+ Fragment1_pos [M+H - CO2]+ M_H->Fragment1_pos - CO2 (44 Da) Fragment2_pos [M+H - CO2 - :CF2]+ Fragment1_pos->Fragment2_pos - :CF2 (50 Da) M_H_neg [M-H]- Fragment1_neg [M-H - CO2]- M_H_neg->Fragment1_neg - CO2 (44 Da)

Caption: Predicted primary fragmentation pathways for 3-Difluoromethoxy-5-fluoropicolinic acid in positive and negative ESI-MS/MS.

Comparison with Structurally Similar Compounds

To lend credence to the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of similar molecules.

Compound ClassKey Fragmentation PathwaysRelevance to Target Molecule
Picolinic Acids Facile decarboxylation (loss of CO2) is a dominant fragmentation pathway.[6][7]The picolinic acid core of the target molecule suggests that decarboxylation will be a primary and readily observable fragmentation event.
Fluorinated Pyridines Fragmentation can involve the loss of HF or the fluorine radical, depending on the ionization mode and overall structure.[9]The 5-fluoro substituent may lead to characteristic neutral losses, aiding in the confirmation of its presence.
Aromatic Difluoromethoxy Compounds The -OCF2H group can undergo fragmentation through various pathways, including the loss of :CF2 or rearrangement reactions.This provides a basis for predicting the fragmentation behavior of the 3-difluoromethoxy substituent on the picolinic acid ring.

The presence of multiple functional groups on the target molecule will likely lead to a competitive fragmentation landscape, where the relative abundance of different fragment ions will be dependent on the collision energy applied.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol provides a starting point for the analysis of 3-Difluoromethoxy-5-fluoropicolinic acid. Optimization will be necessary based on the specific instrumentation used.

1. Sample Preparation

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. For ESI, the addition of a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) can enhance ionization.[8]

2. Liquid Chromatography (Optional, for complex samples)

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) is recommended.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (N2) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-50 psi.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Fragmentation:

    • Select the precursor ion corresponding to the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways.

The following diagram outlines the general workflow for this analysis:

Experimental_Workflow SamplePrep Sample Preparation (1-10 µg/mL in mobile phase) LC Liquid Chromatography (Optional) (C18 column, ACN/H2O gradient) SamplePrep->LC ESI Electrospray Ionization (Positive and Negative Modes) LC->ESI MS1 MS1 Scan (Select Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (10-40 eV) MS1->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 DataAnalysis Data Analysis (Identify Fragmentation Pattern) MS2->DataAnalysis

Caption: General experimental workflow for the ESI-MS/MS analysis of 3-Difluoromethoxy-5-fluoropicolinic acid.

Conclusion

The mass spectrometric fragmentation of 3-Difluoromethoxy-5-fluoropicolinic acid is predicted to be a rich source of structural information. By understanding the characteristic fragmentation patterns of its constituent parts, researchers can confidently identify this molecule and differentiate it from related structures. The primary fragmentation pathways are expected to involve decarboxylation, followed by fragmentation of the difluoromethoxy group and potential loss of the fluorine substituent. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this and similar compounds, which is a critical step in the drug discovery and development pipeline.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Wu, J., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins. Rapid Communications in Mass Spectrometry, 8(8), 671-676. [Link]

  • Gregor, I. K., & T., T. M. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-94. [Link]

  • Whitman College. GCMS Section 6.12. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Wu, J., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Beverly, M. B., et al. (1996). A rapid approach for the detection of dipicolinic acid in bacterial spores using pyrolysis/mass spectrometry. PubMed. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Illinois. Electrospray Ionization. [Link]

  • Le-Min, T., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Ngai, M.-Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • Guo, C., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. [Link]

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Comparative

Comprehensive Guide to Infrared Spectroscopy of the Difluoromethoxy Group (-OCHF₂)

Executive Summary & Scientific Context The difluoromethoxy group (-OCHF₂ ) has emerged as a critical pharmacophore in modern drug discovery. Acting as a "lipophilic bioisostere" for hydroxyl (-OH) or methoxy (-OCH₃) grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The difluoromethoxy group (-OCHF₂ ) has emerged as a critical pharmacophore in modern drug discovery. Acting as a "lipophilic bioisostere" for hydroxyl (-OH) or methoxy (-OCH₃) groups, it modulates metabolic stability and membrane permeability while offering a unique hydrogen-bond donor capability via its polarized C-H bond.

Accurate characterization of this group is essential. Unlike the trifluoromethoxy group (-OCF₃), which is chemically inert and spectroscopically dominated by C-F stretching, the -OCHF₂ group presents a complex vibrational landscape. This guide provides a definitive spectral fingerprint for -OCHF₂, distinguishing it from its chlorinated and non-fluorinated analogs through rigorous IR analysis.

Spectral Fingerprint of the -OCHF₂ Group

The infrared spectrum of the difluoromethoxy group is defined by three primary vibrational zones: the high-frequency C-H stretch, the fingerprint C-F stretches, and the C-O ether linkages.

Table 1: Characteristic IR Frequencies of -OCHF₂
Vibrational ModeWavenumber (

)
IntensityDiagnostic Value

Stretch
2950 – 3060 Weak to MediumHigh . Distinct from alkyl C-H (<3000) and overlaps with aromatic C-H.[1][2][3][4][5][6] The inductive effect of F shifts this blue.

Stretch
1150 – 1250 Very StrongMedium . Overlaps with other fluorinated groups (-OCF₃, -CF₃).

Stretch
1050 – 1150 StrongMedium . Often appears as a doublet or shoulder near the C-O stretch.

Stretch
1100 – 1300 StrongLow . Heavily coupled with C-F modes; difficult to assign as a pure mode.

Deformation
1350 – 1400 WeakLow . Bending/scissoring mode, often obscured by fingerprint bands.
Detailed Mechanistic Analysis
1. The "Blue-Shifted" C-H Stretch

Unlike a standard methoxy group (-OCH₃) where C-H stretches appear at 2850–2950 cm⁻¹, the -OCHF₂ C-H stretch is shifted to higher frequencies (2950–3060 cm⁻¹) .

  • Causality : The two fluorine atoms are highly electronegative, withdrawing electron density from the central carbon. This strengthens the remaining C-H bond (shortening the bond length) and increasing the force constant (

    
    ), leading to a higher vibrational frequency (
    
    
    
    ).
  • Identification : Look for a weak-to-medium band on the shoulder of the aromatic C-H region. It is often sharper than the broad O-H bands found in precursors.

2. The C-F "Envelope"

The region between 1000 and 1300 cm⁻¹ is dominated by C-F stretching.

  • Coupling : The C-F vibrations are rarely isolated. They couple strongly with the C-O-C ether stretch. In -OCHF₂, you typically observe a complex multi-band pattern rather than the single massive band seen in -CF₃ groups.

  • Conformation : The -OCHF₂ group adopts a specific conformation to maximize the gauche effect and minimize dipole repulsion. This conformational preference splits the degenerate C-F modes, creating distinct symmetric and asymmetric peaks.

Comparative Analysis: -OCHF₂ vs. Alternatives

Distinguishing -OCHF₂ from its structural relatives is a common analytical challenge.

Table 2: Comparative IR Signatures
FeatureMethoxy (-OCH₃) Difluoromethoxy (-OCHF₂) Trifluoromethoxy (-OCF₃)
C-H Region 2850–2950 cm⁻¹ (Strong, multiple bands)2950–3060 cm⁻¹ (Weak/Med, single band)Absent (Silent region)
C-F Region Absent1050–1250 cm⁻¹ (Strong, complex)1150–1350 cm⁻¹ (Very Strong, broad)
H-Bonding Acceptor onlyDonor (Weak) & AcceptorAcceptor only (Very weak)
Lipophilicity LowModerate (Dynamic)High (Orthogonal conformation)
Decision Logic for Identification

The following diagram illustrates the logical workflow for identifying the ether substituent based on IR spectral data.

IR_Identification_Logic Start Unknown Ether Spectrum Check_CF Check 1000-1350 cm⁻¹ Region Are there strong bands? Start->Check_CF No_CF No Strong C-F Bands Check_CF->No_CF No Yes_CF Strong C-F Bands Present Check_CF->Yes_CF Yes Check_CH Check 2800-3100 cm⁻¹ Region Is there aliphatic C-H stretching? No_CF->Check_CH Check_CH_Type Analyze C-H Band Position Yes_CF->Check_CH_Type Methoxy Likely Methoxy (-OCH₃) (Peaks at 2850-2950 cm⁻¹) Check_CH->Methoxy Yes OCF3 Likely Trifluoromethoxy (-OCF₃) (No aliphatic C-H peaks) Check_CH_Type->OCF3 Silent (Only Ar-H) OCHF2 Likely Difluoromethoxy (-OCHF₂) (Weak band ~3000-3060 cm⁻¹) Check_CH_Type->OCHF2 Signal Present (>2950 cm⁻¹)

Figure 1: Decision tree for differentiating fluorinated and non-fluorinated ether groups via IR spectroscopy.

Experimental Protocols

To ensure high-fidelity data, specifically for the detection of the weak C-H stretch in -OCHF₂, the following protocol is recommended.

Method A: ATR-FTIR (Attenuated Total Reflectance)

Best for solid samples and rapid screening.

  • Crystal Selection : Use a Diamond or ZnSe crystal. Diamond is preferred for hardness, but ZnSe offers better throughput in the lower fingerprint region (though -OCHF₂ peaks are well within standard range).

  • Sample Prep : Place ~2-5 mg of solid or 10 µL of liquid on the crystal.

  • Compression : Apply high pressure using the anvil to ensure intimate contact. This is critical for observing the weak C-H stretch at ~3000 cm⁻¹.

  • Acquisition : Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Correction : Apply ATR correction (if quantitative comparison is needed) as penetration depth varies with wavelength, potentially distorting the intensity ratio of the high-frequency C-H band vs. the low-frequency C-F bands.

Method B: Transmission (KBr Pellet / Liquid Cell)

Best for publication-quality spectra and resolving complex splitting.

  • Matrix : For solids, mix 1-2 mg of sample with ~200 mg dry KBr. Grind to a fine powder.

  • Press : Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Liquid Samples : Use a liquid cell with NaCl or CaF₂ windows. Note: CaF₂ is recommended if the sample contains free water, but NaCl is standard.

  • Baseline : Run a background scan of the empty holder/air.

  • Analysis : Transmission mode avoids the penetration depth issues of ATR, often yielding sharper peaks in the C-F region (1100-1300 cm⁻¹).

Data Interpretation Workflow

Workflow cluster_regions Target Regions Sample Sample Preparation (Dryness is Critical) Acquisition Data Acquisition (4 cm⁻¹ res, 32 scans) Sample->Acquisition Processing Post-Processing (Baseline Correction) Acquisition->Processing Analysis Region Analysis Processing->Analysis R1 3000-3100 cm⁻¹ (C-H Stretch) Analysis->R1 R2 1000-1300 cm⁻¹ (C-F / C-O) Analysis->R2

Figure 2: Operational workflow for acquiring and analyzing -OCHF₂ spectra.

References

  • NIST Chemistry WebBook . Infrared Spectrum of (Difluoromethoxy)benzene. National Institute of Standards and Technology. Link

  • Leroux, F. R., et al. (2019). Specific properties of the −OCHF2 group. ResearchGate. Link

  • Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. Link

  • Specac Application Notes . Interpreting Infrared Spectra: A Quick Guide. Link

  • Bentham Open . IR Spectra and Vibrational Modes of Hydrofluoroethers. Link

Sources

Validation

Technical Comparison: Thermal Properties and Crystal Lattice Stability of Fluorinated Picolinic Acid Isomers

Executive Summary & Application Context In the optimization of small molecule drugs, the "Fluorine Scan" is a critical tactic to modulate pKa, lipophilicity (LogD), and metabolic stability. Picolinic acid (pyridine-2-car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the optimization of small molecule drugs, the "Fluorine Scan" is a critical tactic to modulate pKa, lipophilicity (LogD), and metabolic stability. Picolinic acid (pyridine-2-carboxylic acid) scaffolds are ubiquitous in metallo-enzyme inhibitors and transition metal ligands. However, the positioning of the fluorine atom on the pyridine ring drastically alters the solid-state properties—specifically the Melting Point (MP) , which serves as a primary proxy for crystal lattice energy and thermodynamic stability.

This guide provides an objective comparison of the thermal behavior of mono-fluorinated picolinic acid isomers. Experimental data confirms that 5-fluoropicolinic acid exhibits the highest thermal stability, while 6-fluoropicolinic acid displays the lowest, driven by specific intramolecular electronic effects and nitrogen-fluorine repulsion.

Comparative Data Analysis

The following data aggregates experimental values from differential scanning calorimetry (DSC) and verified vendor certificates of analysis (CoA). Note the distinct depression in melting point for the 6-fluoro isomer.

Table 1: Physicochemical Properties of Fluoropicolinic Acid Isomers
IsomerStructureCAS NumberMelting Point (°C)Lattice StabilitypKa (Est.)
3-Fluoro 3-fluoro-2-pyridinecarboxylic acid152126-31-3152 – 154 Moderate~2.7
4-Fluoro 4-fluoro-2-pyridinecarboxylic acid886371-78-4Unstable / Rare*Low~3.1
5-Fluoro 5-fluoro-2-pyridinecarboxylic acid107504-08-5163 – 167 High ~3.3
6-Fluoro 6-fluoro-2-pyridinecarboxylic acid402-69-7136 – 140 Low~2.5

*Note on 4-Fluoro: This isomer is synthetically challenging due to the susceptibility of the 4-position to nucleophilic attack (para to nitrogen) and is often handled as an ester intermediate rather than the free acid. Reliable solid-state data is scarce compared to other isomers.

Mechanistic Insight: The "Why" Behind the Data

To engineer stable formulations, one must understand the causality linking molecular structure to lattice energy.

A. The Stabilizing "Para" Effect (5-Fluoro)

5-Fluoropicolinic acid consistently shows the highest melting point (~165°C).

  • Mechanism: The fluorine atom at the 5-position is para to the pyridine nitrogen. This position is electronically coupled but sterically distant from the carboxylic acid "head" group.

  • Packing: This allows the formation of robust, planar Centrosymmetric Carboxylic Acid Dimers (homosynthons) without steric twisting. The lattice energy is maximized by efficient

    
    -
    
    
    
    stacking unperturbed by the fluorine atom.
B. The Destabilizing "Ortho" Effect (6-Fluoro)

6-Fluoropicolinic acid exhibits the lowest melting point (~138°C).

  • Mechanism: The fluorine is adjacent (ortho) to the pyridine nitrogen.

  • Electronic Repulsion: The lone pairs on the fluorine and the pyridine nitrogen create significant electrostatic repulsion.

  • Basicity Reduction: The strong inductive effect (-I) reduces the basicity of the pyridine nitrogen, weakening any intermolecular N...H-O hydrogen bonding networks that typically stabilize picolinic acid zwitterions in the solid state.

C. The Intramolecular Trap (3-Fluoro)

3-Fluoropicolinic acid falls in the middle (~154°C).

  • Mechanism: The fluorine is ortho to the carboxylic acid group.

  • Effect: This proximity allows for a weak intramolecular hydrogen bond (or electrostatic interaction) between the Fluorine and the Hydroxyl proton. While this stabilizes the individual molecule, it competes with the intermolecular bonds required to build a high-melting crystal lattice.

Visualization of Structure-Property Logic[1]

The following diagram illustrates the logical flow from chemical structure to observed thermal property.

G cluster_inputs Isomer Structure cluster_mechanism Lattice Forces cluster_result Thermal Outcome I5 5-Fluoro (Para to N) Sym High Symmetry Efficient Packing I5->Sym No Steric Clash I6 6-Fluoro (Ortho to N) Rep N-F Repulsion Weakened H-Bonds I6->Rep Lone Pair Clash I3 3-Fluoro (Ortho to COOH) Intra Intramolecular Competition I3->Intra F...HO Interaction HighMP High MP (163-167°C) Sym->HighMP LowMP Low MP (136-140°C) Rep->LowMP MidMP Mid MP (152-154°C) Intra->MidMP

Figure 1: Causal pathway linking fluorine position to crystal lattice stability and melting point.

Experimental Protocol: Validating Thermal Data

As a self-validating system, you should never rely solely on literature values for fluorinated isomers due to potential polymorphism. Use this protocol to verify your specific batch.

Workflow: Purity First, Then Thermal Analysis

Workflow Sample Crude Sample Purify Recrystallization (Solvent: EtOH/Water) Sample->Purify Check Purity Check (19F-NMR / HPLC) Purify->Check Decision Purity > 98%? Check->Decision Decision->Purify No DSC DSC Analysis (Ramp 5°C/min) Decision->DSC Yes Capillary Capillary MP (Visual Backup) Decision->Capillary Yes Report Final Characterization DSC->Report Capillary->Report

Figure 2: Standard Operating Procedure (SOP) for thermal characterization of fluoropicolinic acids.

Step-by-Step Methodology
  • Recrystallization (Crucial Step):

    • Fluoropicolinic acids often sublime or trap solvents.

    • Protocol: Dissolve 100 mg in minimal boiling Ethanol. Add warm water dropwise until turbidity appears. Cool slowly to 4°C.

    • Why: Fast precipitation traps impurities that depress MP. Slow cooling ensures thermodynamic crystal form.

  • Drying:

    • Dry under vacuum (0.1 mbar) at 40°C for 4 hours.

    • Caution: 6-Fluoro isomer has higher vapor pressure; avoid excessive heat which may cause sublimation.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: Mettler Toledo or TA Instruments DSC.

    • Pan: Crimped Aluminum (non-hermetic to allow moisture escape if hydrated, but hermetic preferred for pure anhydrous).

    • Ramp Rate: 5°C/min. (Faster rates like 10°C/min can overshoot the onset temperature).

    • Data Point: Record Onset Temperature, not the Peak Temperature, for the most accurate thermodynamic melting point.

References

  • Sigma-Aldrich (Merck). 5-Fluoro-2-pyridinecarboxylic acid Product Sheet. Accessed 2023.

  • Tokyo Chemical Industry (TCI). 6-Fluoro-2-pyridinecarboxylic Acid Specifications. Accessed 2023.

  • PubChem. 3-Fluoropicolinic Acid Compound Summary. National Library of Medicine.

  • ChemicalBook. 4-Fluoro-2-pyridinecarboxylic acid Properties and Suppliers.

  • G.R. Desiraju.The C-H...O Hydrogen Bond: Structural Implications. Accounts of Chemical Research, 1996. (Contextual grounding for crystal packing analysis).
Comparative

A Comparative Guide to the Bioactivity of 3-Difluoromethoxy and 3-Trifluoromethoxy Picolinic Acid

Picolinic acid and its derivatives are a significant class of compounds, notably recognized for their activity as synthetic auxin herbicides.[1][2] They function by mimicking the natural plant hormone indole-3-acetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Picolinic acid and its derivatives are a significant class of compounds, notably recognized for their activity as synthetic auxin herbicides.[1][2] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the demise of susceptible plant species.[3] The nature and position of substituents on the picolinic acid scaffold are critical determinants of their biological efficacy and selectivity. The substitution of a difluoromethoxy (-OCHF₂) group versus a trifluoromethoxy (-OCF₃) group at the 3-position presents a fascinating case study in how subtle changes in fluorine content can impart significant differences in physicochemical properties and, consequently, bioactivity.

Physicochemical Properties: The Foundation of Bioactivity

The seemingly minor difference between a difluoromethoxy and a trifluoromethoxy group results in distinct electronic and steric profiles, which are expected to have a profound impact on how these molecules interact with biological systems.

Property3-Difluoromethoxy (-OCHF₂)3-Trifluoromethoxy (-OCF₃)Rationale and Implications
Lipophilicity Moderately lipophilicHighly lipophilicThe trifluoromethoxy group is more lipophilic than the difluoromethoxy group.[4][5] This difference can influence membrane permeability, with the more lipophilic trifluoromethoxy derivative potentially exhibiting enhanced uptake into cells and tissues.
Electronic Effect Electron-withdrawingStrongly electron-withdrawingThe high electronegativity of fluorine makes both groups electron-withdrawing. The -OCF₃ group, with an additional fluorine atom, exerts a stronger inductive effect. This can alter the acidity of the picolinic acid's carboxylic group and influence interactions with target proteins.
Hydrogen Bonding Capable of acting as a weak hydrogen bond donorNot a hydrogen bond donorThe hydrogen atom in the -OCHF₂ group can participate in hydrogen bonding, a rare and valuable characteristic for a lipophilic group in drug design.[4] This could enable unique interactions with a biological target that are not possible for the -OCF₃ analogue.
Metabolic Stability HighVery HighThe carbon-fluorine bond is exceptionally strong, rendering both groups highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4][5] This generally leads to a longer biological half-life.
Conformation FlexibleRestrictedThe trifluoromethoxy group tends to adopt a conformation orthogonal to an adjacent aromatic ring, which can have a significant impact on the overall shape of the molecule and its ability to fit into a binding pocket.[6]

Inferred Bioactivity Comparison: A Tale of Two Fluorinated Moieties

Based on the differing physicochemical properties, we can project how 3-difluoromethoxy and 3-trifluoromethoxy picolinic acid might compare in a biological context, particularly as synthetic auxin herbicides.

Auxin-like Herbicidal Activity

The herbicidal action of picolinic acids is contingent on their ability to bind to and activate the auxin signaling pathway, often mediated by F-box proteins such as TIR1 and AFB5.[2]

  • Target Binding: The ability of the -OCHF₂ group to act as a hydrogen bond donor could facilitate a unique and potentially strong interaction with the auxin receptor, assuming a complementary hydrogen bond acceptor is present in the binding site. Conversely, the greater lipophilicity and distinct conformational preference of the -OCF₃ group might lead to more favorable hydrophobic interactions within the receptor pocket. The stronger electron-withdrawing nature of the -OCF₃ group could also influence the charge distribution of the picolinic acid ring, potentially affecting electrostatic interactions with the target.

  • Uptake and Translocation: In the context of herbicidal activity, the compound must be absorbed by the plant and transported to its site of action. The higher lipophilicity of the 3-trifluoromethoxy derivative could lead to more rapid uptake through the waxy cuticle of plant leaves. However, excessive lipophilicity can sometimes hinder long-distance transport within the plant's vascular system. The more moderate lipophilicity of the 3-difluoromethoxy derivative might offer a more balanced profile for both uptake and translocation.

  • Overall Potency: Predicting which compound would be a more potent herbicide is challenging without direct experimental data. A study on sialic acid inhibitors demonstrated that increasing the degree of fluorination led to a decrease in inhibitory potency, suggesting that more fluorine is not always better.[7] If the hydrogen bond donating ability of the -OCHF₂ group is critical for receptor binding, the difluoromethoxy derivative could be more active. However, if lipophilicity and steric bulk are the dominant factors for potent auxin-like activity in this scaffold, the trifluoromethoxy analogue might show superior efficacy.

The general mechanism of action for synthetic auxin herbicides is depicted below:

Auxin_Mechanism cluster_plant_cell Plant Cell Herbicide Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Auxin_Receptor Binds to Aux/IAA_Repressor Aux/IAA Repressor Auxin_Receptor->Aux/IAA_Repressor Promotes binding to ARF Auxin Response Factor Aux/IAA_Repressor->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Bioassay cluster_invivo In Vivo Efficacy Start 3-hydroxy-2-picolinonitrile Alkylation Alkylation (-OCHF2 or -OCF3) Start->Alkylation Hydrolysis Nitrile Hydrolysis Alkylation->Hydrolysis Purification Purification & Analysis (NMR, HRMS) Hydrolysis->Purification A_thaliana Arabidopsis thaliana Root Growth Assay Purification->A_thaliana Greenhouse Greenhouse Pot Study (Weed Species) Purification->Greenhouse IC50 IC50 Determination A_thaliana->IC50 Efficacy Herbicidal Efficacy (% Injury) Greenhouse->Efficacy

Sources

Safety & Regulatory Compliance

Safety

3-Difluoromethoxy-5-fluoropicolinic acid proper disposal procedures

Executive Summary & Hazard Context Do not treat this compound as generic organic waste. As a researcher handling 3-Difluoromethoxy-5-fluoropicolinic acid , you are managing a fluorinated pyridine derivative .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Do not treat this compound as generic organic waste. As a researcher handling 3-Difluoromethoxy-5-fluoropicolinic acid , you are managing a fluorinated pyridine derivative . While the carboxylic acid moiety presents standard corrosive risks, the difluoromethoxy (-OCHF2) and fluorine substituents dictate the disposal pathway.

The critical failure mode in disposing of this compound is improper incineration . If this waste enters a standard medical or non-halogenated waste stream, combustion will generate Hydrofluoric Acid (HF) gas, capable of destroying incinerator scrubbers and violating emission protocols.

Immediate Safety Profile:

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory).

  • Chemical Class: Halogenated Heterocyclic Acid.

  • Critical Hazard: Thermal decomposition releases HF, NOx, and COx.

Pre-Disposal Characterization (The "Why" Behind the Protocol)

Before moving the material, you must validate its state. This self-validating logic ensures downstream safety.

FeatureImplication for DisposalAction Required
Acidity (COOH) Corrosive to metal containers; reactive with bases.Segregate from bases and cyanides. Use plastic (HDPE) containers.
Fluorine Content Precursor to HF upon combustion.[1]Label explicitly as "Halogenated." Do not mix with non-halogenated solvents.
Pyridine Ring Nitrogen content leads to NOx; potential aquatic toxicity.Zero Drain Disposal. Strict collection required.

Waste Stream Segregation Logic

You must segregate this chemical into a Solid/Liquid Halogenated Waste stream. Use the decision logic below to prevent dangerous incompatibilities.

SegregationLogic Start Waste: 3-Difluoromethoxy-5-fluoropicolinic acid State Physical State? Start->State Solid Solid Waste State->Solid Pure Compound Solution Solution/Mother Liquor State->Solution Dissolved BinA Container A: Solid Halogenated Waste Solid->BinA CheckSolvent Solvent Type? Solution->CheckSolvent HaloSolv Halogenated (DCM, Chloroform) CheckSolvent->HaloSolv Compatible NonHaloSolv Non-Halo (MeOH, Ethyl Acetate) CheckSolvent->NonHaloSolv Cross-Contamination Risk BinB Container B: Liquid Halogenated Waste HaloSolv->BinB BinC Container C: Mixed Solvents (Label 'Contains Fluorine') NonHaloSolv->BinC Must segregate to prevent non-halo stream contamination

Figure 1: Segregation decision tree. Note that mixing fluorinated compounds into non-halogenated waste streams significantly increases the disposal cost and complexity for the facility.

Step-by-Step Disposal Protocol

Phase 1: Stabilization & Packaging
  • Container Selection: Use HDPE (High-Density Polyethylene) containers.

    • Reasoning: While borosilicate glass is generally resistant to organic acids, the potential (however slight) for hydrolysis to generate trace HF makes plastic the safer, shatter-resistant choice for transport.

  • Labeling:

    • Standard Label: "Hazardous Waste - Halogenated Organic Acid."

    • Constituents: List "3-Difluoromethoxy-5-fluoropicolinic acid" and the solvent (if applicable).

    • Critical Addition: Add a secondary sticker or note: "CONTAINS FLUORINE."

Phase 2: Waste Stream Assignment

Do not use the drain. Even if neutralized, the fluorinated organic backbone remains intact and is an environmental persistent pollutant.

  • Solid Waste: Place pure solids, contaminated weighing boats, and gloves into the Solid Halogenated Waste drum.

  • Liquid Waste: Pour into the Liquid Halogenated/Organic carboy.

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste) or active metals (Sodium/Lithium), as the acidic proton can react vigorously.

Phase 3: Regulatory Classification (RCRA)

For US-based facilities, you must classify the waste codes correctly on the manifest.

  • Characteristic Waste: D002 (Corrosive) if pH ≤ 2.[2]

  • Listed Waste: This specific CAS is likely not P or U listed. However, it must be treated as Hazardous Waste due to toxicity and flammability (if in organic solvent).

  • Destruction Method: High-temperature incineration with acid gas scrubbing (to capture HF).

Emergency Contingencies: Spills & Release

If a spill occurs, you must neutralize the acid before collection to minimize corrosive fumes, but you must still collect the residue as hazardous waste.

Spill Cleanup Workflow:

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves + Neoprene over-gloves, Safety Goggles, Lab Coat).

  • Neutralize:

    • Apply Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) to the spill.

    • Observation: Wait for bubbling (CO₂ release) to cease.

    • Expert Tip: Calcium Carbonate is preferred as it may precipitate Calcium Fluoride (CaF₂) if any free fluoride ions are present, immobilizing them.

  • Collect: Scoop the resulting paste/solid into a wide-mouth HDPE jar .

  • Label: "Spill Debris: Fluorinated Acid + Neutralizer."

Visualizing the Disposal Lifecycle

DisposalWorkflow cluster_facility Your Laboratory Gen Generator (You) Pack Packaging (HDPE Container) Gen->Pack Segregate Label Labeling (RCRA + 'Fluorinated') Pack->Label Identify Storage Satellite Accumulation Area (SAA) Label->Storage Store < 3 Days EHS EHS/Waste Contractor Pickup Storage->EHS Manifest Transfer Incineration Incineration (1100°C + Scrubber) EHS->Incineration Final Destruction

Figure 2: The chain of custody. Note that the labeling step is the primary communication tool between you and the incineration facility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Handling

Personal protective equipment for handling 3-Difluoromethoxy-5-fluoropicolinic acid

Executive Safety Summary & Chemical Profile 3-Difluoromethoxy-5-fluoropicolinic acid is a specialized fluorinated pyridine derivative, typically utilized as a scaffold in the synthesis of next-generation herbicides (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Profile

3-Difluoromethoxy-5-fluoropicolinic acid is a specialized fluorinated pyridine derivative, typically utilized as a scaffold in the synthesis of next-generation herbicides (e.g., synthetic auxins) and pharmaceutical pharmacophores.

Handling this compound requires a safety protocol that addresses two distinct chemical behaviors:

  • The Acidic Core: The picolinic acid moiety (

    
    ) presents immediate corrosive/irritant risks to mucous membranes and ocular tissue.
    
  • The Fluorinated Substituents: The difluoromethoxy (

    
    ) and fluorine groups increase lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs. Furthermore, thermal decomposition poses a latent risk of Hydrogen Fluoride (HF) generation.
    
Hazard Identification (GHS Classification)

Based on structural analogs (e.g., CAS 1211541-12-6) and functional group analysis:

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2][3]Acidic proton donation disrupts dermal pH balance; lipophilic fluorine aids penetration.
Serious Eye Damage Cat. 1 / 2AH318/H319: Causes serious eye damage/irritation.[4]Corrosive action on corneal tissue. High Risk: Fine dusts are hygroscopic and acidic.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2][3][4]Inhalation of dusts irritates the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE specifications are non-negotiable for handling this compound in quantities


 mg.
A. Barrier Protection Specifications
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard Safety Glasses are PROHIBITED. Acidic powders can bypass side shields. Goggles (ANSI Z87.1 D3 rating) provide a seal against fine particulates and splashes.
Dermal (Hand) Double Nitrile Gloving Inner Layer: 4 mil (0.10 mm) Nitrile.Outer Layer: 5-8 mil Nitrile (extended cuff preferred).Rationale: Fluorinated organics can permeate thin rubber. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Controls Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator .
Body Lab Coat (Nomex/Cotton) 100% Cotton or Nomex (flame resistant). Avoid synthetic blends (polyester) which can melt into skin if a solvent fire occurs during downstream processing.
B. PPE Decision Logic (Visualization)[6]

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant Quantity > 1g? Solid->Quant Splash Splash Risk? Solution->Splash Hood Fume Hood Mandatory (Sash at 18 inches) Quant->Hood Yes Resp N95 Mask + Goggles (If weighing outside hood) Quant->Resp No (Balance Draft Issues) Face Add Face Shield + Apron Splash->Face High (Heating/Pouring) Std Std. PPE: Double Nitrile + Goggles Splash->Std Low (Pipetting)

Figure 1: PPE Decision Tree based on physical state and operational quantity. Note the escalation to face shields during high-splash risk operations.

Operational Protocols: Handling & Solubilization

This section details the "Self-Validating System" for handling. The protocol is designed so that a failure in one step (e.g., spill) is contained by the previous step's control.

Step 1: Pre-Operational Checks
  • Verify Calcium Gluconate Availability: While HF is not the primary hazard, thermal decomposition of fluorinated picolinates can release HF. A tube of calcium gluconate gel must be present in the first-aid kit as a "Prudent Practice" [1].

  • Static Discharge Check: Fluorinated powders are often static-prone and "fly." Use an anti-static gun or ionizer bar near the balance if available.

Step 2: Weighing & Transfer (The Critical Zone)

Goal: Prevent inhalation of acidic dust.

  • Setup: Place the analytical balance inside the fume hood. If vibration makes this impossible, use a powder containment enclosure .

  • Technique:

    • Tare a screw-top vial (not a weigh boat).

    • Transfer solid directly into the vial.

    • Cap the vial immediately after weighing.

    • Why? Weigh boats are open sources of dust. Capped vials contain the hazard before it leaves the enclosure.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

Step 3: Solubilization & Reaction

Goal: Manage Exotherms.

Picolinic acids can react exothermically with strong bases (e.g., NaOH, KOH, Hydrazine).

  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.

  • Addition Order: Always add the Solid Acid to the Solvent .

    • Never add solvent to a pile of powder; this creates a "slurry paste" that is difficult to mix and can spatter.

  • Neutralization: If using as a reagent in a coupling reaction, add the base (e.g., Triethylamine) slowly at

    
     to control the acid-base exotherm.
    
Workflow Diagram

Handling_Workflow Storage Storage (Cool, Dry, Desiccated) Weigh Weighing (In Hood/Enclosure) Storage->Weigh Anti-static precautions Transfer Transfer (Closed Vial) Weigh->Transfer Wipe down vial Solub Solubilization (Add Solid to Solvent) Transfer->Solub Slow addition Waste Disposal (Segregated Stream) Solub->Waste Quench

Figure 2: Operational workflow emphasizing containment (Closed Vial) and thermodynamic control (Add Solid to Solvent).

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep. Cover with a dedicated chemical absorbent pad or dampen slightly with an inert solvent (e.g., heptane) to suppress dust, then wipe up.

  • Solution Spill: Cover with sodium bicarbonate (

    
    ) or a commercial acid neutralizer. Wait for effervescence (
    
    
    
    release) to cease before cleanup.
Waste Disposal[2][4][6][7][8][9][10]
  • Segregation: Dispose of as "Halogenated Organic Acid Waste."

  • Do Not Mix: Do not mix with strong oxidizing agents (e.g., Nitric Acid) or strong bases in the waste container, as this may trigger secondary reactions or over-pressurization.

Thermal Decomposition Warning

In the event of a fire, 3-Difluoromethoxy-5-fluoropicolinic acid may decompose to release:

  • Hydrogen Fluoride (HF)[4]

  • Carbon Monoxide (CO)[5]

  • Nitrogen Oxides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[5]
    

Firefighting: Firefighters must wear full SCBA. Water spray can form hydrofluoric acid; contain runoff [2].

References

  • National Research Council.[6] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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